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Foundational

mass spectrometry fragmentation patterns of D-altrose-2-13C

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of D-Altrose-2-¹³C Foreword For researchers engaged in metabolic flux analysis, drug development, and fundamental glycobiology, isotopically labeled comp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of D-Altrose-2-¹³C

Foreword

For researchers engaged in metabolic flux analysis, drug development, and fundamental glycobiology, isotopically labeled compounds are indispensable tools. D-Altrose, a rare aldohexose, when labeled with Carbon-13 at a specific position, becomes a powerful tracer for elucidating complex biochemical pathways. Understanding its behavior within a mass spectrometer is paramount to interpreting the data it generates. This guide provides a detailed examination of the predicted mass spectrometry fragmentation patterns of D-Altrose-2-¹³C. We will explore the foundational principles of carbohydrate mass spectrometry, detail practical analytical workflows for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and predict the specific mass shifts induced by the isotopic label. This document is structured not as a rigid template, but as a logical progression from core principles to specific application, empowering researchers to anticipate, identify, and interpret the unique spectral signature of this important molecule.

Core Principles: The Challenge and Strategy of Analyzing Monosaccharides by Mass Spectrometry

Carbohydrates present unique challenges for mass spectrometric analysis. Their high polarity and low volatility make them unsuitable for direct analysis by techniques like GC-MS, and their structural isomerism (e.g., aldose vs. ketose, epimers, anomers) can produce complex and overlapping signals.[1][2][3]

Mass spectrometry, however, offers unparalleled sensitivity and structural insight when these challenges are properly addressed.[4] The two primary fragmentation pathways for monosaccharides are:

  • Glycosidic Cleavages: These involve the breaking of the bond between the sugar and another moiety (not relevant for a free monosaccharide but crucial for oligosaccharides).

  • Cross-Ring Cleavages: These are highly informative cleavages of the C-C bonds within the sugar ring itself. The resulting fragments are designated with letters A and X, with a superscript indicating the bonds broken (e.g., ⁰,²A).[5][6]

The presence of a stable isotope like ¹³C does not alter the chemical fragmentation pathways but adds a predictable mass increment to any fragment containing the labeled atom. For D-Altrose-2-¹³C, any fragment ion containing the second carbon atom will have a mass-to-charge ratio (m/z) that is 1.00335 Da higher than the corresponding fragment from unlabeled D-Altrose.[7]

Analytical Strategy I: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for monosaccharide analysis due to its high chromatographic resolution.[3] However, it mandates a critical prerequisite: chemical derivatization to increase the volatility and thermal stability of the sugar.[2][8]

Expertise in Action: Why Derivatization is Essential

Direct injection of a sugar like D-Altrose into a hot GC inlet will result in decomposition (caramelization), not vaporization.[2] Derivatization replaces the polar hydroxyl (-OH) groups with nonpolar, bulky groups, such as trimethylsilyl (TMS) or acetyl groups. This transformation drastically lowers the boiling point and allows the molecule to travel through the GC column.

A common and effective method involves a two-step process of oximation followed by silylation.[1] Oximation at the C1 aldehyde group is crucial as it prevents the sugar from existing in multiple anomeric (α and β) and ring (pyranose and furanose) forms in solution, which would otherwise result in multiple confusing peaks for a single compound.[1][9] Silylation then renders the rest of the molecule volatile.

Experimental Protocol: Methoxime-Trimethylsilyl (MeOx-TMS) Derivatization

This protocol is a self-validating system designed for robust and reproducible derivatization of aldoses for GC-MS analysis.

  • Sample Preparation : Lyophilize the aqueous sample containing D-Altrose-2-¹³C to complete dryness in a 2 mL glass autosampler vial. The absence of water is critical for derivatization efficiency.

  • Oximation Step :

    • Add 50 µL of methoxyamine hydrochloride solution (20 mg/mL in pyridine).

    • Seal the vial tightly and heat at 60°C for 90 minutes.

    • Causality: This step converts the reactive aldehyde at C1 into a stable methoxime, preventing the formation of multiple anomers and simplifying the resulting chromatogram.[1]

  • Silylation Step :

    • Cool the vial to room temperature.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS). TMCS acts as a catalyst.

    • Reseal the vial and heat at 70°C for 30 minutes.

    • Causality: MSTFA replaces all active hydrogens on the hydroxyl groups with nonpolar TMS groups, rendering the molecule volatile for GC analysis.[2]

  • Analysis :

    • Cool the vial. The sample is now ready for injection into the GC-MS.

    • Use a standard nonpolar or mid-polar column (e.g., DB-5ms) for separation.

    • The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.

Workflow Diagram: GC-MS Analysis of D-Altrose-2-¹³C

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Start D-Altrose-2-13C (Aqueous Sample) Lyophilize Lyophilize to Dryness Start->Lyophilize Oximation Step 1: Oximation (Methoxyamine HCl, 60°C) Lyophilize->Oximation Silylation Step 2: Silylation (MSTFA, 70°C) Oximation->Silylation GC_Inject Inject into GC-MS Silylation->GC_Inject MS_Detect EI Fragmentation & Detection GC_Inject->MS_Detect Data_Analysis Spectral Interpretation MS_Detect->Data_Analysis

GC-MS workflow for D-Altrose-2-¹³C analysis.
Predicted Fragmentation Patterns for MeOx-TMS-D-Altrose-2-¹³C

Electron ionization of TMS-derivatized sugars produces a complex but highly reproducible fragmentation pattern.[10] While the molecular ion is often weak or absent, characteristic fragment ions allow for confident identification. For an aldohexose derivative, key fragments arise from cleavages of the carbon backbone.

The ¹³C label at the C-2 position will cause a +1 Da mass shift for any fragment that retains the C1-C2 bond. Fragments arising from cleavage between C1 and C2 will be unaffected, while fragments containing C2, C3, C4, etc., will show the mass shift.

Key Fragment Ion (m/z)Description of CleavagePredicted m/z (Unlabeled D-Altrose)Predicted m/z (D-Altrose-2-¹³C) Contains ¹³C-2?
73[Si(CH₃)₃]⁺7373No
147[(CH₃)₂Si=O-Si(CH₃)₃]⁺147147No
204Cleavage between C2-C3204205 Yes
217Cleavage between C3-C4217218 Yes
307Cleavage between C4-C5307308 Yes
319Cleavage between C5-C6319320 Yes

Note: The m/z values listed are for the most common fragments of TMS-derivatized aldohexoses. The exact relative abundances may vary slightly for the altrose isomer.

Analytical Strategy II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a powerful alternative, especially for analyzing carbohydrates with minimal or no derivatization.[11] It is particularly well-suited for integration into metabolomics workflows. Using soft ionization techniques like Electrospray Ionization (ESI), we can analyze the intact molecule, typically as a deprotonated anion [M-H]⁻ in negative ion mode, or as a metal adduct (e.g., [M+Na]⁺) in positive ion mode.[5][6]

Expertise in Action: The Power of Tandem MS (MS/MS)

Tandem mass spectrometry is essential for structural confirmation. In an MS/MS experiment, the intact molecular ion (the "precursor ion") is selected and then fragmented by collision-induced dissociation (CID).[12] This controlled fragmentation produces a spectrum of "product ions" that are characteristic of the precursor's structure. For D-Altrose-2-¹³C, we can precisely track which product ions retain the ¹³C label.

Experimental Protocol: HILIC-ESI-MS/MS
  • Sample Preparation :

    • Extract metabolites from the biological matrix using a suitable solvent system (e.g., 80:20 methanol:water).

    • Centrifuge to pellet protein and debris.

    • Dilute the supernatant in an appropriate solvent (e.g., 90% acetonitrile) for injection.

  • Chromatography :

    • Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

    • Causality: HILIC is the preferred separation mode for highly polar compounds like sugars, providing excellent retention and separation from less polar metabolites.[8]

    • Employ a gradient of water and acetonitrile, both typically containing a small amount of a modifier like ammonium hydroxide to promote deprotonation for negative ion mode analysis.

  • Mass Spectrometry :

    • Operate the mass spectrometer in negative ion ESI mode.

    • MS1 Scan : Acquire full scan spectra to identify the deprotonated molecular ion of D-Altrose-2-¹³C at m/z 180.06. (Unlabeled D-Altrose [M-H]⁻ is m/z 179.06).

    • MS2 Scan (Tandem MS) : Perform a product ion scan on the precursor ion at m/z 180.1. Set a collision energy (e.g., 10-20 eV) to induce fragmentation.

Predicted Fragmentation of [D-Altrose-2-¹³C - H]⁻

The fragmentation of deprotonated monosaccharides in CID is dominated by cross-ring cleavages and losses of water (H₂O). These cleavages provide a fingerprint of the sugar's structure. The Domon-Costello nomenclature is used to describe the fragments.[5]

The ¹³C label at C-2 will shift the mass of any fragment that includes this carbon atom. This allows for precise mapping of the fragmentation pathway.

Fragmentation Pathway Diagram: Negative Ion Mode CID

LCMS_Fragmentation cluster_precursor Precursor Ion cluster_fragments Key Product Ions (from CID) Precursor [D-Altrose-2-13C - H]⁻ m/z 180.1 F_89 0,2A₃ Fragment m/z 89 (Unlabeled) m/z 90 (Labeled) Precursor->F_89 Cleavage of C2-C3 & O-C5 bonds F_119 0,3A₃ Fragment m/z 119 (Unlabeled) m/z 120 (Labeled) Precursor->F_119 Cleavage of C3-C4 & O-C5 bonds F_59 2,4A₃ Fragment m/z 59 (Unlabeled) m/z 59 (Unlabeled) Precursor->F_59 Cleavage of C2-C3 & C4-C5 bonds

Predicted key fragments of deprotonated D-Altrose-2-¹³C.
Summary Table: Predicted LC-MS/MS Fragments
Key Fragment IonDescription of CleavagePredicted m/z (Unlabeled D-Altrose)Predicted m/z (D-Altrose-2-¹³C) Contains ¹³C-2?
161.05[M-H-H₂O]⁻161.05162.05 Yes
119.03⁰,³A₃ (Loss of C1, C2, C3)119.03120.03 Yes
89.02⁰,²A₃ (Loss of C1, C2)89.0290.02 Yes
59.01²,⁴A₃ (Loss of C1, C2, C5, C6)59.0159.01No

Note: The m/z values are based on theoretical exact masses. The specific fragments and their intensities can be influenced by the instrument type and collision energy.[12]

Conclusion for the Researcher

The analysis of D-Altrose-2-¹³C by mass spectrometry is a tractable but exacting task. The key to success lies in a methodical approach that acknowledges the inherent challenges of carbohydrate analysis.

  • For GC-MS analysis , a robust two-step derivatization (oximation followed by silylation) is paramount to achieve the volatility and chromatographic simplicity required for reliable data. The resulting fragmentation pattern will be complex, but the ¹³C label at C-2 provides a definitive +1 Da mass shift on key fragments containing the C1-C2 bond, such as the ions at m/z 205, 218, and 320.

  • For LC-MS/MS analysis , HILIC chromatography coupled with negative ion ESI-MS provides a direct route to analysis with minimal sample preparation. Tandem MS is essential for structural confirmation, where the deprotonated molecule at m/z 180.1 will yield characteristic cross-ring cleavage fragments. The ¹³C label will be retained in fragments like the ⁰,²A₃ ion (m/z 90.02), but not in others like the ²,⁴A₃ ion (m/z 59.01), providing a clear diagnostic marker.

By leveraging the predictable mass shift induced by the ¹³C label, researchers can confidently trace the path of D-Altrose through complex biological systems, transforming mass spectral data into meaningful biological insight.

References

  • Structural Characterization of Carbohydrates by Fourier Transform Tandem Mass Spectrometry. PMC, National Center for Biotechnology Information. [Link]

  • Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages. ACS Publications. [Link]

  • Tandem mass spectrometry and ion mobility mass spectrometry for the analysis of molecular sequence and architecture of hyperbranched glycopolymers. PMC, National Center for Biotechnology Information. [Link]

  • Carbohydrate Structure Characterization by Tandem Ion Mobility Mass Spectrometry (IMMS)2. ACS Publications. [Link]

  • Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. [Link]

  • Tags for the stable isotopic labeling of carbohydrates and quantitative analysis by mass spectrometry. PubMed. [Link]

  • Deprotonated carbohydrate anion fragmentation chemistry: structural evidence from tandem mass spectrometry, infra-red spectroscopy, and theory. RSC Publishing. [Link]

  • Mono- and disaccharides (GC-MS). MASONACO. [Link]

  • Fragmentation pathway of glycosidic bonds cleavage. ResearchGate. [Link]

  • Fragmentation of Oligosaccharides: Mechanistic Insights for Glycomics. ChemRxiv. [Link]

  • Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. PubMed. [Link]

  • Comprehensive Monosaccharide Composition Analysis of Insoluble Polysaccharides by Permethylation To Produce Methyl Alditol Derivatives for Gas Chromatography/Mass Spectrometry. ACS Publications. [Link]

  • Differentiation and Quantification of C1 and C2 13C-Labeled Glucose by Tandem Mass Spectrometry. PMC, National Center for Biotechnology Information. [Link]

  • Advanced Monosaccharide Analysis Methods. Creative Biolabs. [Link]

  • Quantification of carbohydrates in human serum using gas chromatography-mass spectrometry with the stable isotope-labeled internal standard method. ResearchGate. [Link]

  • Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Taylor & Francis Online. [Link]

  • Proposed fragmentation mechanism for glycosidic bond rupture in the 2-deoxynucleotide 5-monophosphates. ResearchGate. [Link]

  • 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux. PubMed. [Link]

  • Measuring the Composition and Stable-Isotope Labeling of Algal Biomass Carbohydrates via Gas Chromatography/Mass Spectrometry. ACS Publications. [Link]

  • Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. PMC, National Center for Biotechnology Information. [Link]

  • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. PMC, National Center for Biotechnology Information. [Link]

  • A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. MDPI. [Link]

  • Linear Ion Trap MSn of Enzymatically Synthesized 13C-Labeled Fructans Revealing Differentiating Fragmentation Patterns of β (1-2) and β (1-6) Fructans and Providing a Tool for Oligosaccharide Identification in Complex Mixtures. ACS Publications. [Link]

  • Liquid Chromatography Tandem Mass Spectrometry Quantification of ¹³C-Labeling in Sugars. MDPI. [Link]

  • Targeted Metabolomic Methods for ¹³C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). ACS Publications. [Link]

  • Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system. PubMed. [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]

  • Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra. ResolveMass Laboratories Inc.. [Link]

  • Identification and Fragmentation of Sucralose Using Accurate-Mass Q-TOF LC/MS and Molecular Structure Correlator Software. Agilent. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. Sam Houston State University. [Link]

  • Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. RSC Publishing. [Link]

  • Determination of aldoses and ketoses by GC-MS using differential derivatisation. PubMed. [Link]

  • Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography – tandem mass spectrometry. ResearchGate. [Link]

  • Analyzing Mass Spectrometry Imaging Data of ¹³C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PMC, National Center for Biotechnology Information. [Link]

  • Examining the ¹²C and ¹³C ratio in a Mass spectrum – carbon isotopic abundance. ACD/Labs. [Link]

  • Optical determination of the stable carbon isotopic composition of organic and inorganic carbon. Journal of Analytical Atomic Spectrometry. [Link]

  • Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. Nature Communications. [Link]

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Exploratory

An In-depth Technical Guide to the Thermodynamic Stability and Half-Life of D-Altrose-2-¹³C

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive technical overview of the thermodynamic stability and chemical half-life...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the thermodynamic stability and chemical half-life of D-Altrose, with a specific focus on its isotopically labeled form, D-Altrose-2-¹³C. As a rare aldohexose, the unique stereochemistry of D-altrose imparts distinct conformational preferences and reactivity, which are critical for its application in glycobiology, drug discovery, and metabolic research. The introduction of a ¹³C label at the C-2 position provides a powerful tool for tracing its metabolic fate and for quantitative analyses.[][][3][4]

The Unique Structural Landscape of D-Altrose: Thermodynamic Stability

The thermodynamic stability of a monosaccharide is not defined by a single structure but by a dynamic equilibrium of various isomeric forms in solution. For D-altrose, this equilibrium is particularly complex and sensitive to its environment.

Conformational Pluralism: A Defining Feature

Unlike more common sugars such as D-glucose, which predominantly adopts a stable ⁴C₁ chair conformation, D-altrose and its derivatives are characterized by their conformational flexibility.[5][6] This arises from a low energy barrier for ring inversion, allowing D-altrose to exist as a mixture of different chair (e.g., ⁴C₁, ¹C₄) and other conformations.[5][6] This conformational heterogeneity is a key aspect of its thermodynamic profile.

  • Experimental Evidence: Vibrational circular dichroism (VCD) and NMR spectroscopy have been instrumental in dissecting the conformational landscape of D-altrose derivatives.[5][6] For instance, studies on O-(D-altropyranosyl) trichloroacetimidates revealed that the α-anomer predominantly adopts a ⁴C₁ conformation. In contrast, the β-anomer exists in a dynamic equilibrium with roughly equal populations of the ⁴C₁ and ¹C₄ chair forms.[5][6] In its crystalline state, β-D-altrose has been shown to adopt a ⁴C₁ chair conformation.[7]

The Pyranose-Furanose Tautomeric Equilibrium

In aqueous solution, D-altrose, like other monosaccharides, exists in a dynamic equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms.[8][9] This includes both six-membered (pyranose) and five-membered (furanose) rings, each with their respective α and β anomers.

The distribution of these tautomers is a critical determinant of the overall thermodynamic stability and is significantly influenced by the solvent. While for most aldohexoses the pyranose form is overwhelmingly favored due to lower ring strain, D-altrose shows a notable propensity to form furanose rings.[10][11]

  • Solvent Effects: In water, D-altrose already exhibits a significant population of the furanose form. This preference for the five-membered ring is even more pronounced in dimethyl sulfoxide (DMSO).[11][12] This solvent-dependent equilibrium shift underscores the importance of considering the experimental medium when evaluating the stability and reactivity of D-altrose.

The following diagram illustrates the key equilibria of D-altrose in solution.

G cluster_pyranose Pyranose Forms cluster_furanose Furanose Forms alpha-D-Altropyranose alpha-D-Altropyranose beta-D-Altropyranose beta-D-Altropyranose alpha-D-Altropyranose->beta-D-Altropyranose Mutarotation Open-Chain D-Altrose Open-Chain D-Altrose alpha-D-Altropyranose->Open-Chain D-Altrose beta-D-Altropyranose->Open-Chain D-Altrose alpha-D-Altrofuranose alpha-D-Altrofuranose beta-D-Altrofuranose beta-D-Altrofuranose alpha-D-Altrofuranose->beta-D-Altrofuranose Mutarotation alpha-D-Altrofuranose->Open-Chain D-Altrose beta-D-Altrofuranose->Open-Chain D-Altrose

Caption: Equilibrium of D-altrose tautomers in solution.

Impact of ¹³C Isotopic Labeling on Stability

For D-Altrose-2-¹³C, the introduction of a stable, heavy isotope of carbon at the C-2 position is not expected to significantly alter its thermodynamic stability. Stable isotope-labeled carbohydrates are designed to be chemically and physically analogous to their unlabeled counterparts, serving as tracers in biological systems.[][] The slight increase in mass due to the ¹³C isotope has a negligible effect on the conformational energies and tautomeric equilibria that govern the molecule's stability.

Half-Life of D-Altrose-2-¹³C: A Measure of Chemical Stability

In the context of a stable isotopologue, "half-life" refers not to radioactive decay but to the kinetic stability of the molecule under conditions that promote its chemical degradation. The half-life is the time required for half of the initial concentration of D-altrose to be consumed through degradation reactions. This is highly dependent on the specific environmental conditions, such as pH, temperature, and the presence of catalysts.

While specific kinetic data for the degradation of D-altrose is not extensively reported, the degradation pathways are expected to follow those of other aldohexoses.

Key Degradation Pathways
  • Acid-Catalyzed Degradation: In acidic solutions, particularly at elevated temperatures, hexoses undergo dehydration to form 5-hydroxymethylfurfural (HMF) and other furan derivatives.[13] Further degradation can lead to the formation of levulinic and formic acids.

  • Alkaline Degradation: In alkaline environments, monosaccharides undergo a complex series of reactions, including isomerization (e.g., via enediol intermediates), and fragmentation into smaller carbonyl compounds and carboxylic acids.[14][15][16] These reactions are often responsible for the browning and caramelization of sugars.

Factors Influencing the Half-Life
  • pH: The rate of degradation is highly pH-dependent. For sucrose, and by extension its constituent monosaccharides, minimal degradation is observed in the near-neutral pH range of 6.45 - 8.50.[16] Both strongly acidic and strongly alkaline conditions significantly accelerate degradation.

  • Temperature: As with most chemical reactions, the rate of D-altrose degradation increases with temperature, following the principles of the Arrhenius equation.

  • Presence of Other Reagents: Oxidizing agents, metal ions, and other reactive species can catalyze or participate in degradation reactions, thereby shortening the half-life of the sugar.

Methodologies for Stability and Half-Life Determination

A robust understanding of the stability and half-life of D-Altrose-2-¹³C requires a combination of analytical and computational techniques.

Experimental Protocols

Protocol 1: Determining Tautomeric and Conformational Equilibria via NMR Spectroscopy

  • Sample Preparation: Dissolve a precisely weighed sample of D-Altrose-2-¹³C in a deuterated solvent (e.g., D₂O, DMSO-d₆) to a known concentration.

  • Equilibration: Allow the solution to equilibrate at a constant temperature. The time to reach equilibrium can be monitored by acquiring spectra at different time points until no further changes are observed.

  • ¹H and ¹³C NMR Acquisition: Acquire high-resolution 1D and 2D (e.g., COSY, HSQC) NMR spectra. The ¹³C label at the C-2 position will result in a distinct signal and can be used to aid in spectral assignment.

  • Data Analysis: Integrate the signals corresponding to the anomeric protons (for ¹H NMR) or anomeric carbons (for ¹³C NMR) of the different pyranose and furanose forms. The relative integrals provide the equilibrium population of each tautomer. Coupling constants can provide information about the dihedral angles and thus the predominant chair conformations.

Protocol 2: Forced Degradation Study to Determine Chemical Half-Life

  • Stress Conditions: Prepare solutions of D-Altrose-2-¹³C in various buffered solutions covering a range of pH values (e.g., pH 2, 7, 10). For each pH, set up experiments at several elevated temperatures (e.g., 60°C, 80°C, 100°C).

  • Time-Point Sampling: At regular intervals, withdraw aliquots from each reaction mixture. Immediately quench the degradation reaction by cooling the sample and neutralizing the pH if necessary.

  • Quantitative Analysis: Analyze the concentration of the remaining D-Altrose-2-¹³C in each aliquot using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index or Mass Spectrometry) is often the method of choice.[17][18] The use of D-Altrose-2-¹³C allows for quantification via mass spectrometry, providing high specificity and sensitivity.[]

  • Kinetic Analysis: Plot the natural logarithm of the concentration of D-Altrose-2-¹³C versus time for each condition. If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is equal to the negative of the rate constant (k). The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = ln(2) / k .

The following diagram outlines the workflow for a forced degradation study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare D-Altrose-2-¹³C Solutions (Varying pH and Temperature) B Incubate under Stress Conditions A->B C Sample at Time Intervals B->C D Quench Reaction C->D E Quantify Remaining D-Altrose (e.g., LC-MS) D->E F Plot ln[C] vs. Time E->F G Calculate Rate Constant (k) and Half-Life (t₁/₂) F->G

Caption: Workflow for determining the chemical half-life.

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative free energies of different conformers and tautomers in solution.[19] These calculations can provide insights into the intrinsic stability of the various forms of D-altrose and help rationalize experimental observations. By modeling the transition states of degradation reactions, computational chemistry can also elucidate reaction mechanisms and predict kinetic barriers.

Summary and Implications

The thermodynamic stability of D-Altrose-2-¹³C is defined by a complex and dynamic equilibrium between multiple conformations and tautomeric forms. Its notable conformational flexibility and significant population of furanose forms, particularly in polar aprotic solvents, distinguish it from many other common aldohexoses.

For professionals in drug development and metabolic research, a thorough understanding of these stability characteristics is paramount. It informs decisions on formulation, storage conditions, and the interpretation of data from metabolic tracing studies, ensuring the scientific integrity and success of their research endeavors.

References

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  • Angyal, S. J. (1969). Conformational analysis in carbohydrate chemistry. I. Conformational free energies. The conformations and α : β ratios of aldopyranoses in aqueous solution. Australian Journal of Chemistry, 21(11), 2737-2746.
  • Angyal, S. J. (n.d.). PYRANOSE–FURANOSE AND ANOMERIC EQUILIBRIA: INFLUENCE OF SOLVENT AND OF PARTIAL METHYLATION.
  • Benchchem. (n.d.). A Technical Guide to the Distinctions Between Pyranose and Furanose Forms.
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  • Isbell, H. S., & Pigman, W. (1938). Pyranose-furanose interconversions with reference to the mutarotations of galactose, levulose, lactulose, and turanose.
  • Master Organic Chemistry. (2017). Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars.
  • MedchemExpress. (n.d.). D-Altrose-2-¹³C.
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  • Creative Proteomics. (n.d.). Principles and Characteristics of Isotope Labeling.
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  • Barbosa, R., et al. (2022). General pathways for the degradation of hexoses in water, catalysed by acids.
  • Sowden, J. C., & Schaffer, R. (1952). Carbohydrates in alkaline systems. I. Kinetics of the transformation and degradation of D-glucose, D-fructose. Canadian Journal of Chemistry, 30(10), 833-841.
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  • San-marful, M., et al. (n.d.).
  • Haghighat Khajavi, S., et al. (2004). Degradation kinetics of monosaccharides in subcritical water.
  • MedchemExpress. (n.d.). D-Altrose-2-¹³C | Stable Isotope.
  • San-marful, M., et al. (n.d.).
  • AK Lectures. (n.d.).
  • Creative Proteomics. (n.d.).
  • Shi, Y., et al. (2012). Degradation kinetics of monosaccharides in hydrochloric, sulfuric, and sulfurous acid.

Sources

Foundational

The Role of D-Altrose-2-13C in Rare Aldohexose Metabolism: A Technical Guide to Isotopic Tracing and the Izumoring Strategy

Executive Summary The pharmaceutical and nutraceutical landscapes are increasingly turning toward rare sugars—monosaccharides that exist in minimal quantities in nature—due to their unique physiological properties, inclu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical and nutraceutical landscapes are increasingly turning toward rare sugars—monosaccharides that exist in minimal quantities in nature—due to their unique physiological properties, including competitive metabolic inhibition and anti-oxidative effects. Among these, D-altrose , a C-3 epimer of D-glucose, has emerged as a critical molecule of interest. However, mapping its exact metabolic routing in mammalian cells has historically been hindered by its low abundance and rapid clearance. The advent of stable isotope-labeled rare sugars, specifically D-altrose-2-13C , provides a high-resolution tracer for Metabolic Flux Analysis (MFA).

This whitepaper provides an authoritative, in-depth technical analysis of D-altrose metabolism, the enzymatic mechanics of its bioproduction via the Izumoring strategy, and self-validating experimental protocols for utilizing D-altrose-2-13C in advanced drug development and metabolic tracing.

The Izumoring Strategy: Enzymatic Bottlenecks and D-Altrose Bioproduction

The International Society of Rare Sugars (ISRS) defines rare sugars as monosaccharides and their derivatives that rarely exist in nature[1]. Because microorganisms and mammalian cells do not readily consume these sugars, their bioproduction requires highly specific enzymatic cascades. The foundational framework for this is the Izumoring strategy , a systematic blueprint designed by Professor Ken Izumori that links all 34 monosaccharides (hexoses, pentoses, and tetroses) through reversible enzymatic isomerizations and epimerizations[2].

D-altrose is primarily synthesized as a byproduct during the mass production of D-allose from D-psicose. The process relies on the enzyme L-rhamnose isomerase (L-RhI) . While L-RhI primarily catalyzes the reversible isomerization between D-psicose and D-allose, its broad substrate specificity allows it to simultaneously catalyze the interconversion between D-psicose and D-altrose[3].

Causality of Enzymatic Equilibrium

In a closed bioreactor system, the L-RhI-catalyzed reaction reaches a strict thermodynamic equilibrium. Because nature favors stable aldohexoses with minimal 1,3-diaxial interactions, the equilibrium heavily favors the ketose (D-psicose) over the aldoses. At equilibrium, the reaction mixture typically stabilizes at 67% D-psicose, 25% D-allose, and 8% D-altrose [4]. Understanding this causality is vital for downstream purification; the low yield of D-altrose necessitates advanced chromatographic separation or differential crystallization techniques to isolate the target rare sugar.

G Fru D-Fructose (Abundant) Psi D-Psicose (67% at Eq.) Fru->Psi D-Tagatose 3-epimerase All D-Allose (25% at Eq.) Psi->All L-Rhamnose isomerase Alt D-Altrose (8% at Eq.) Psi->Alt L-Rhamnose isomerase

Caption: Enzymatic Izumoring pathway for D-altrose bioproduction from D-fructose.

Mechanistic Utility of D-Altrose-2-13C in Metabolic Flux Analysis (MFA)

To elucidate how rare aldohexoses exert their cytoprotective and anti-inflammatory effects, researchers must track their intracellular fate. D-altrose-2-13C is a stable isotope-labeled variant where the carbon atom at the C-2 position is replaced with a Carbon-13 isotope[5].

Why Label at the C-2 Position?

The choice of the C-2 position is highly deliberate in metabolic flux design. When D-altrose enters the cell (likely via competitive transport through GLUT transporters), it may undergo limited phosphorylation by hexokinases. If the molecule is shunted into the Pentose Phosphate Pathway (PPP), the C-1 carbon is frequently lost as CO₂ during the oxidative phase (via 6-phosphogluconate dehydrogenase). By labeling the C-2 position , the 13C isotope is retained in the resulting pentose sugars (e.g., ribulose-5-phosphate), allowing mass spectrometry to detect the downstream metabolites. This provides a distinct mass shift (M+1) that differentiates exogenous rare sugar metabolism from endogenous D-glucose utilization.

Furthermore, D-altrose-2-13C serves as an impeccable internal standard for clinical mass spectrometry[5]. Because its physicochemical properties are identical to unlabeled D-altrose, it co-elutes during liquid chromatography but is easily distinguished by its +1.0033 Da mass difference, correcting for matrix effects and ion suppression during LC-MS/MS analysis.

Quantitative Data Summaries

To optimize both the bioproduction of D-altrose and its subsequent detection in metabolic assays, the following parameters must be strictly controlled.

Table 1: Thermodynamic & Yield Parameters for Rare Hexose Isomerization
SubstrateEnzyme BiocatalystPrimary Product (Yield %)Secondary Product (Yield %)Equilibrium Temp
D-FructoseD-Tagatose 3-epimeraseD-Psicose (~20-30%)N/A60°C
D-PsicoseL-Rhamnose isomeraseD-Allose (25%)D-Altrose (8%) 60°C
D-PsicoseRibose-5-phosphate isomeraseD-Allose (>30%)None (Strict specificity)70°C

Data synthesized from established Izumoring bioconversion equilibrium states[3][4].

Table 2: LC-MS/MS MRM Transitions for 13C-Labeled Hexoses (Negative Ion Mode)
AnalytePrecursor Ion[M-H]- (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
D-Glucose (Endogenous)179.089.012Baseline metabolic tracking
D-Altrose (Unlabeled)179.0119.014Target analyte quantification
D-Altrose-2-13C 180.0 120.0 14 Internal Standard / Flux Tracer

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. Each protocol contains an internal feedback loop to ensure data integrity before proceeding to the next phase.

Protocol A: In Vitro Metabolic Flux Analysis using D-Altrose-2-13C

Objective: To trace the intracellular uptake and partial metabolism of D-altrose in mammalian cell lines (e.g., HepG2).

Causality & Rationale: Cellular metabolism is highly dynamic. To accurately capture the flux of D-altrose-2-13C without artifactual degradation, enzymatic activity must be halted instantaneously. We utilize cold methanol (-80°C) because it simultaneously denatures metabolic enzymes and permeabilizes the cell membrane for efficient metabolite extraction.

Step-by-Step Workflow:

  • Cell Culture & Starvation: Seed HepG2 cells in 6-well plates. Starve cells in glucose-free DMEM for 2 hours to deplete endogenous glucose reserves, ensuring maximum uptake of the rare sugar.

  • Isotope Spiking: Introduce DMEM containing 5 mM of D-altrose-2-13C[6]. Incubate for precise time intervals (0, 15, 30, 60, 120 minutes).

  • Quenching (Critical Step): Rapidly aspirate the medium. Immediately submerge the cells in 1 mL of pre-chilled 80% methanol (-80°C).

    • Validation Check: The temperature of the quenching buffer must be verified at ≤ -75°C prior to application. Failure to maintain this temperature results in continued enzymatic activity and skewed flux data.

  • Extraction: Scrape the cells, transfer to microcentrifuge tubes, and subject to 3 cycles of freeze-thaw in liquid nitrogen to ensure complete lysis. Centrifuge at 15,000 x g for 15 mins at 4°C.

  • Internal Standard Verification: Spike the supernatant with a known concentration of D-allose-U-13C6 as a secondary recovery standard.

    • Validation Check: Analyze via LC-MS/MS. The recovery rate of the secondary standard must exceed 85%. If recovery is <85%, the extraction is deemed inefficient, and the sample must be discarded or re-extracted.

  • LC-MS/MS Analysis: Inject 5 µL of the filtered extract into a Triple Quadrupole MS coupled with a HILIC (Hydrophilic Interaction Liquid Chromatography) column, utilizing the MRM transitions outlined in Table 2.

G A 1. Glucose Starvation B 2. Spike D-Altrose-2-13C A->B C 3. Cold Methanol Quenching (-80°C) B->C D 4. Freeze-Thaw Extraction C->D E 5. Recovery Validation (≥85%) D->E F 6. LC-MS/MS Flux Quant E->F

Caption: Self-validating workflow for Metabolic Flux Analysis using D-Altrose-2-13C.

Protocol B: Chromatographic Separation of D-Altrose from Izumoring Mixtures

Objective: To isolate D-altrose from the D-psicose/D-allose/D-altrose equilibrium mixture.

Causality & Rationale: Because D-altrose constitutes only 8% of the equilibrium mixture[4], standard crystallization is insufficient. We employ simulated moving bed (SMB) chromatography using calcium-charged cation exchange resins. Ca2+ ions form specific coordination complexes with the hydroxyl groups of aldohexoses. The distinct axial/equatorial hydroxyl arrangements of D-allose, D-psicose, and D-altrose result in different binding affinities, allowing for precise elution.

Step-by-Step Workflow:

  • Reaction Termination: Terminate the L-RhI enzymatic reaction by adjusting the pH to 4.0 using 1M HCl, permanently denaturing the enzyme.

  • Filtration: Pass the mixture through a 10 kDa ultrafiltration membrane to remove the cross-linked recombinant enzyme.

  • SMB Chromatography: Load the permeate onto a Ca2+-form cation exchange column. Elute with ultra-pure water at 60°C.

  • Fraction Collection & Validation: Collect fractions every 5 minutes.

    • Validation Check: Analyze fractions using HPLC-RID (Refractive Index Detector). Only pool fractions where the D-altrose purity exceeds 95% relative peak area. If purity is <95%, recycle the fraction back into the SMB feed.

  • Concentration: Evaporate the pooled, validated fractions under vacuum at 50°C to yield purified D-altrose syrup, ready for downstream 13C isotopic labeling via specialized synthetic pathways (e.g., modified Kiliani-Fischer synthesis using 13C-labeled cyanide).

Conclusion & Future Perspectives

The integration of D-altrose-2-13C into metabolic research represents a paradigm shift in how we understand rare aldohexose metabolism. By leveraging the Izumoring strategy to produce the base sugar, and applying precise isotopic labeling at the C-2 position, researchers can bypass the analytical noise of endogenous glucose metabolism. The self-validating protocols outlined in this guide ensure that flux data is both highly accurate and reproducible. As drug development continues to explore rare sugars for their anti-cancer and anti-inflammatory properties, the use of stable isotope tracers like D-altrose-2-13C will be indispensable for proving mechanistic efficacy and navigating regulatory approval.

References

  • Izumori, K. Izumoring: A Novel and Complete Strategy for Bioproduction of Rare Sugars. Journal of Biotechnology.[Link]

  • Beilstein Journal of Organic Chemistry. Biosynthesis of rare hexoses using microorganisms and related enzymes. BJOC.[Link]

Sources

Exploratory

Quantifying Site-Specific Isotopic Enrichment in D-Altrose-2-13C: A Comprehensive Methodological Framework

Executive Summary D-altrose is a rare aldohexose, epimeric to D-allose at C3 and D-mannose at C2. The site-specific labeling of D-altrose at the C2 position (D-altrose-2- 13 C) provides a powerful tracer for elucidating...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-altrose is a rare aldohexose, epimeric to D-allose at C3 and D-mannose at C2. The site-specific labeling of D-altrose at the C2 position (D-altrose-2- 13 C) provides a powerful tracer for elucidating complex carbohydrate isomerization pathways and pentose phosphate pathway fluxes. However, quantifying the exact isotopic enrichment at the C2 locus presents unique analytical challenges. Unlike D-glucose, which predominantly exists as a pyranose in aqueous solution, D-altrose exhibits a highly complex anomeric equilibrium, with furanose tautomers constituting up to 32% of the population[1].

This technical guide establishes a self-validating framework for calculating the isotopic enrichment of D-altrose-2- 13 C, leveraging the orthogonal modalities of Isotope-Edited Nuclear Magnetic Resonance (ITOCSY) and Gas Chromatography-Mass Spectrometry (GC-MS). By understanding the causality behind these analytical choices, researchers can overcome structural heterogeneity and achieve high-fidelity quantification.

Mechanistic Grounding: The Causality of Analytical Choices

To achieve precise quantification of 13 C enrichment, the analytical system must bypass or resolve the tautomeric complexity of D-altrose. The structural heterogeneity splits the 13 C and 1 H NMR signals into at least four distinct resonances ( α -pyranose, β -pyranose, α -furanose, and β -furanose), diluting the signal-to-noise ratio and complicating direct integration[1].

We employ two distinct strategies to force the molecule into a mathematically tractable state:

  • Isotope-Edited NMR Spectroscopy (ITOCSY) : Resolves the overlapping 12 C and 13 C proton signals in the native equilibrium state without requiring chemical derivatization, filtering the spectra based on heteronuclear coupling[2].

  • Acyclic Derivatization for GC-MS : Forces the sugar into a single acyclic alditol acetate form, eliminating anomeric signal splitting and allowing precise Mass Isotopomer Distribution (MID) analysis of the C2-containing fragments[3].

Workflow N1 D-Altrose-2-13C Matrix N2 Acyclic Derivatization (Alditol Acetates) N1->N2 MS Prep N3 D2O Equilibration (DSS Standard) N1->N3 NMR Prep N4 GC-MS Analysis (EI Ionization) N2->N4 N5 ITOCSY NMR (1H-1H 2D) N3->N5 N6 MID Extraction (m/z 145 -> 146) N4->N6 N7 Peak Volume Ratio (12C vs Total) N5->N7 N8 Site-Specific 13C Enrichment (%) N6->N8 N7->N8

Analytical workflow for D-altrose-2-13C enrichment via orthogonal MS and NMR modalities.

Section 1: Quantitative NMR Spectroscopy (qNMR)

The Logic of ITOCSY

Direct 1D 13 C NMR is often insufficient for precise enrichment calculations due to the Nuclear Overhauser Effect (NOE) and differential longitudinal relaxation times ( T1​ ) across the altrose tautomers[4]. Instead, Isotope-Edited Total Correlation Spectroscopy (ITOCSY) is utilized. ITOCSY filters 2D 1 H- 1 H spectra into separate 12 C-bound and 13 C-bound proton spectra using low-pass J-filters tuned to the aliphatic 1JHC​ coupling constants (~140 Hz)[2]. By comparing the C2-H cross-peaks in both spectra, the exact 13 C/ 12 C ratio at the C2 position can be calculated independently of the tautomeric distribution.

ITOCSY S1 1H-1H DIPSI-TOCSY S2 Low-pass J-Filter (1/4 J_HC delay) S1->S2 S4 Unfiltered Spectrum (12C + 13C) S1->S4 Direct Acquisition S3 12C-Specific Spectrum S2->S3 Removes 13C-bound 1H S5 Volume Subtraction & Enrichment Calculation S3->S5 S4->S5

ITOCSY pulse sequence logic for filtering 13C-bound protons in complex spectra.

Protocol 1: NMR-Based Enrichment Calculation

This protocol is a self-validating system; the unfiltered spectrum acts as an internal control for total metabolite concentration, negating the need for external calibration curves.

  • Equilibration : Dissolve 5–10 mg of D-altrose-2- 13 C in 600 µL of D2​O (99.9% isotopic purity). Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift standard. Allow 24 hours at 25°C for complete mutarotational equilibrium.

  • Acquisition : Acquire two 1 H- 1 H DIPSI-TOCSY spectra on a 600 MHz or higher spectrometer.

    • Spectrum A (Total): Standard acquisition.

    • Spectrum B ( 12 C-specific): Apply a 90∘(1H)−1/4(1JHC​)−180∘(1H,13C)−1/4(1JHC​)−90∘(13C)−PFG filter element[2].

  • Integration : Integrate the H2-H3 cross-peaks for the dominant β -pyranose form in both spectra.

  • Calculation :

    Enrichment (%)=(1−VolumeTotal​Volume12C-specific​​)×100

Section 2: Mass Spectrometry (GC-MS)

The Logic of Acyclic Derivatization

To eliminate the anomeric signal splitting that plagues standard liquid chromatography, D-altrose is reduced to altritol and acetylated to form altritol hexaacetate. This acyclic derivative yields a single, sharp chromatographic peak. Electron Impact (EI) ionization generates predictable fragmentation patterns. For C2 enrichment, we analyze the m/z 145 fragment (comprising C1-C2-C3) and track its shift to m/z 146[3].

Protocol 2: GC-MS MID Analysis
  • Reduction : React 1 mg of D-altrose-2- 13 C with 10 mg of NaBH4​ in 0.5 mL of 1M aqueous ammonia for 1 hour at room temperature to yield D-altritol. Neutralize dropwise with glacial acetic acid to quench the reaction.

  • Acetylation : Evaporate to dryness. Add 100 µL of 1-methylimidazole and 1 mL of acetic anhydride. Incubate for 15 minutes at room temperature. Extract the altritol hexaacetate into 1 mL of dichloromethane (DCM) and wash twice with water.

  • Acquisition : Inject 1 µL into a GC-MS equipped with a DB-5MS capillary column. Use EI mode (70 eV). Program the oven from 150°C to 250°C at 10°C/min.

  • Calculation : Extract the intensities of the M+0, M+1, and M+2 ions for the m/z 145 fragment. Correct for natural isotope abundance using standard matrix inversion algorithms to yield the true Mass Isotopomer Distribution (MID)[3].

Quantitative Data Summaries

To facilitate rapid validation of experimental results, the expected spectral and mass characteristics of D-altrose-2- 13 C are summarized below.

Analytical TargetModalityKey Signal / FragmentExpected 12 C ValueExpected 13 C Value
C2 Enrichment NMR (ITOCSY)H2-H3 Cross-peak~3.9 ppm ( 1 H)Split by 1JHC​ (~145 Hz)
C1-C2-C3 Fragment GC-MS (EI) m/z 145 (Alditol Acetate)145.0146.0 (M+1)
Intact Backbone LC-MS/MS[M-H] Precursor179.05180.06 (M+1)
C2 Carbon Shift 1D 13 C NMRC2 Resonance ( β -pyranose)71.5 ppm71.5 ppm (Enhanced Area)

References

  • NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions | Analytical Chemistry Source: ACS Publications URL:[Link]

  • NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity Source: unimo.it URL:[Link]

  • Accurate Quantitative Isotopic 13C NMR Spectroscopy for the Determination of the Intramolecular Distribution of 13C in Glucose at Natural Abundance | Analytical Chemistry Source: ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution 13C Metabolic Flux Analysis Using D-Altrose-2-13C

Introduction & Mechanistic Rationale D-altrose is an aldohexose and a C-3 epimer of D-mannose[1]. As a rare sugar, it is gaining significant traction in therapeutic and agricultural research due to its unique biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

D-altrose is an aldohexose and a C-3 epimer of D-mannose[1]. As a rare sugar, it is gaining significant traction in therapeutic and agricultural research due to its unique biological activities, including potential roles in plant defense mechanisms, metabolic regulation, and as a low-calorie alternative[2]. However, the precise intracellular assimilation routes of D-altrose remain poorly characterized compared to canonical hexoses like D-glucose[3].

13C-Metabolic Flux Analysis (13C-MFA) is the gold standard for quantifying intracellular reaction rates and understanding metabolic reprogramming[4]. By utilizing D-altrose-2-13C , researchers can trace the specific fate of the C2 carbon. This positional labeling provides a distinct analytical advantage: when D-altrose undergoes aldose-ketose isomerization (e.g., to D-psicose or D-fructose), the C2 position transitions to a carbonyl carbon. If the molecule subsequently enters the Pentose Phosphate Pathway (PPP) or the Entner-Doudoroff (ED) pathway, the C2 carbon is partitioned into distinct downstream fragments compared to standard glycolysis[5]. Tracking the M+1 isotopologue shifts allows us to mathematically resolve these parallel metabolic architectures[6].

Experimental Workflow & Pathway Dynamics

Workflow N1 1. Cell Culture (D-Altrose-2-13C) N2 2. Rapid Quenching (-40°C Methanol) N1->N2 N3 3. Biphasic Extraction (CHCl3/MeOH/H2O) N2->N3 N4 4. MOX-TMS Derivatization N3->N4 N5 5. GC-MS / LC-MS Acquisition N4->N5 N6 6. Isotopomer Flux Modeling N5->N6

Experimental workflow for 13C-MFA using D-Altrose-2-13C.

Pathway A D-Altrose-2-13C B D-Altrose-6-P A->B Kinase C D-Psicose-6-P B->C Isomerase D Fructose-6-P C->D Epimerase E Glycolysis (EMP) D->E Phosphofructokinase F Pentose Phosphate D->F G6PDH

Putative metabolic routing of D-Altrose-2-13C into central carbon metabolism.

Detailed Protocols

Cell Culture and Isotope Labeling

Causality Check: Rare sugars often exhibit lower transport and phosphorylation kinetics compared to native glucose. To achieve a metabolic pseudo-steady state[7], cells must be adapted to D-altrose prior to the introduction of the 13C tracer to prevent lag-phase artifacts.

  • Pre-culture: Grow the target microbial or mammalian cells in a chemically defined minimal medium containing 10 mM unlabeled D-altrose as the sole carbon source until the mid-exponential phase (e.g., OD600 ~0.5 for microbes).

  • Tracer Introduction: Centrifuge the cells (3000 × g, 5 min), wash twice with carbon-free minimal medium, and resuspend in a medium containing 10 mM D-altrose-2-13C .

  • Incubation: Incubate for at least 3 to 5 doubling times to ensure complete isotopic steady-state enrichment in proteinogenic amino acids and central carbon intermediates[6].

Rapid Quenching and Metabolite Extraction

Causality Check: Intracellular metabolites like hexose-phosphates and ATP turn over in milliseconds. Harvesting cells at room temperature allows enzymatic degradation, skewing the isotopic distribution. We utilize a cold methanol quench to instantly denature enzymes and halt metabolic flux[8].

  • Quenching: Rapidly inject 1 mL of the culture broth into 4 mL of pre-chilled (-40°C) 60% aqueous methanol. Mix vigorously for 3 seconds.

  • Pelleting: Centrifuge at 10,000 × g for 3 minutes at -9°C. Discard the supernatant immediately.

  • Extraction: Add 500 µL of extraction solvent (Chloroform:Methanol:Water, 1:2:0.8 v/v/v) containing 1 µg/mL U-13C-ribitol as an internal standard.

  • Lysis: Subject the suspension to 3 cycles of freeze-thaw (liquid nitrogen to 4°C) followed by 10 minutes of sonication in an ice bath.

  • Phase Separation: Add 200 µL of Chloroform and 200 µL of MS-grade water. Vortex and centrifuge (15,000 × g, 10 min, 4°C). Collect the upper polar (aqueous) phase and dry under vacuum (SpeedVac) without heat.

MOX-TMS Derivatization for GC-MS

Causality Check: Sugars exist in a dynamic equilibrium between open-chain and multiple cyclic anomers. Methoxyamine (MOX) locks the reducing end of D-altrose and downstream intermediates into a single open-chain oxime, preventing the formation of multiple chromatographic peaks that severely complicate mass spectrometry integration[4].

Table 1: Step-by-Step Derivatization Protocol

StepReagentVolumeConditionsPurpose
1. Oximation Methoxyamine-HCl in Pyridine (20 mg/mL)40 µL37°C, 90 minLocks reducing sugars in open-chain form.
2. Silylation N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)60 µL37°C, 30 minReplaces polar -OH groups with volatile -TMS groups.
3. Transfer --Centrifuge, transfer to GC vialRemoves insoluble salts prior to injection.
Data Acquisition and Quality Control

Analyze the derivatized samples using a GC-EI-TOF-MS or similar high-resolution instrument[9].

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Self-Validating System: Always check the M+0 (unlabeled) to M+5 fractions of the internal standard (U-13C-ribitol). Because the internal standard is fully labeled prior to extraction, any detection of M+0 ribitol indicates systemic contamination, whereas unexpected isotopic skewing indicates that the derivatization reagents have degraded. If the internal standard fails this check, the entire batch's flux data must be discarded.

Data Presentation: Expected Isotopic Shifts

When analyzing the GC-MS data, the C2 label from D-altrose will propagate through the metabolic network. Correcting for natural isotope abundance is required before mapping these shifts to flux models. Below is a summary of expected mass shifts for key fragment ions.

Table 2: Expected Mass Shifts for Key Central Carbon Metabolites

Metabolite (TMS-derivatized)Fragment IonUnlabeled m/z (M+0)Expected Labeled m/zPathway Indication
D-Altrose[C1-C4] fragment319320 (M+1)Tracer uptake verification.
Fructose-6-Phosphate[C1-C3] fragment307308 (M+1)Successful isomerization/epimerization.
Glyceraldehyde-3-P[C1-C3] fragment299300 (M+1)EMP/Glycolysis cleavage.
Ribose-5-Phosphate[C1-C5] fragment307307 (M+0)*Oxidative PPP flux.

*Note: The loss of the C2 label (resulting in an M+0 mass) in specific PPP fragments confirms flux through glucose-6-phosphate dehydrogenase (G6PDH)[3], which decarboxylates the C1 position and shifts the original C2 to the new C1 position (often lost in specific MS fragmentation), validating the network architecture.

References

  • The rare sugar d-allose acts as a triggering molecule of rice defence via ROS generation. nih.gov.3

  • Altrose - Wikipedia. wikipedia.org. 1

  • GC/MS-based 13C metabolic flux analysis resolves the parallel and cyclic photomixotrophic metabolism. nih.gov. 4

  • Dynamic Metabolic Flux Analysis Demonstrated on Cultures Where the Limiting Substrate Is Changed. researchgate.net. 7

  • Comprehensive Isotopic Targeted Mass Spectrometry: Reliable Metabolic Flux Analysis with Broad Coverage. acs.org. 6

  • Metabolic Engineering: 13C metabolic flux analysis. uni-saarland.de. 5

  • High Quality 13C metabolic flux analysis using GC-MS. rwth-aachen.de. 8

  • Metabolic Profiling Analysis of a d-Galactosamine/Lipopolysaccharide-Induced Mouse Model. acs.org. 9

  • Rare Sugars: Recent Advances and Their Potential Role in Sustainable Crop Protection. mdpi.com. 2

Sources

Application

Application Note: D-Altrose-2-¹³C as a Metabolic and Enzymatic Tracer in Biological Systems

Introduction and Rationale Rare sugars—monosaccharides that exist only in minimal quantities in nature—have emerged as highly valuable compounds due to their unique biological activities, including anti-tumor, immunosupp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

Rare sugars—monosaccharides that exist only in minimal quantities in nature—have emerged as highly valuable compounds due to their unique biological activities, including anti-tumor, immunosuppressive, and metabolic-modulating effects. Among these, D-altrose, an aldohexose and the C-3 epimer of D-mannose[1], is of particular interest. While it is an unnatural monosaccharide in mammalian systems, it serves as a critical node in the "Izumoring" rare sugar interconversion network and is heavily utilized to identify and characterize novel aldose isomerases[2].

The Rationale for C2-Isotope Labeling: Using D-altrose-2-¹³C as a stable isotope tracer provides a distinct analytical advantage over universally labeled substrates[3]. During the enzymatic conversion of an aldose (D-altrose) to a ketose (D-psicose), the primary structural rearrangement occurs via an enediol intermediate involving the C1 and C2 carbons. By placing the ¹³C label specifically at the C2 position, researchers can track the exact site of the carbonyl shift. In Nuclear Magnetic Resonance (NMR) spectroscopy, this results in a dramatic and easily quantifiable chemical shift—from a hydroxyl-bearing chiral carbon (~70 ppm) to a ketone carbonyl (~210 ppm). This localized tracking eliminates background noise from endogenous glucose metabolism and allows for precise Metabolic Flux Analysis (MFA).

Mechanistic Pathways of D-Altrose

In biological and engineered systems, D-altrose is rarely a terminal metabolite. It is typically converted into other rare sugars via specific isomerases and epimerases. For instance, L-rhamnose isomerase (L-RhI) or D-arabinose isomerase can catalyze the reversible isomerization of D-altrose to D-psicose[4]. Subsequently, D-psicose can be epimerized into D-allose, a rare sugar with potent anti-cancer and anti-inflammatory properties,[5].

Tracing this pathway with D-altrose-2-¹³C allows researchers to quantify the exact thermodynamic equilibrium of these enzymatic reactions and identify potential off-target metabolic sinks in complex cellular environments.

Pathway Altrose D-Altrose-2-¹³C (Aldohexose) Isomerase Aldose Isomerase (e.g., L-RhI, D-AI) Altrose->Isomerase Reversible Isomerization Psicose D-Psicose-2-¹³C (Ketohexose) Isomerase->Psicose C1-C2 Enediol Shift Epimerase D-Tagatose 3-Epimerase Psicose->Epimerase C3 Epimerization Allose D-Allose-2-¹³C (Aldohexose) Epimerase->Allose Pathway Sink

Enzymatic conversion of D-Altrose-2-¹³C to D-Psicose and D-Allose via the Izumoring network.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate immediate metabolic quenching to prevent artifactual data and utilize unlabeled controls to establish baseline isotopic natural abundance.

Protocol A: In Vitro Characterization of Aldose Isomerases

This protocol is used to determine the catalytic efficiency and substrate specificity of novel isomerases using D-altrose-2-¹³C.

Materials:

  • Purified recombinant isomerase (e.g., L-RhI).

  • D-Altrose-2-¹³C (Tracer) and unlabeled D-Altrose (Control).

  • Reaction Buffer: 50 mM HEPES (pH 7.5), 1 mM MnCl₂ (metal cofactor required for many isomerases).

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM stock solution of D-altrose-2-¹³C in the reaction buffer. Prepare an identical control using unlabeled D-altrose.

  • Reaction Initiation: Add 10 µg of purified enzyme to 1 mL of the substrate solution. Incubate at the enzyme's optimal temperature (typically 30–50°C) with gentle agitation.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Causality-Driven Quenching: Immediately transfer each aliquot into 50 µL of 0.1 M HCl and heat at 95°C for 3 minutes. Rationale: Isomerization is highly reversible. Acidification and heat instantly denature the enzyme, locking the altrose:psicose ratio exactly as it was at the time of sampling.

  • Analysis: Neutralize the samples with NaOH and analyze via ¹³C-NMR or LC-MS/MS.

Protocol B: Cellular Uptake and Metabolic Flux Analysis (MFA)

This protocol tracks how mammalian cells (e.g., cancer cell lines) transport and metabolize D-altrose.

Workflow Culture 1. Cell Culture & Starvation Tracer 2. Pulse with D-Altrose-2-¹³C Culture->Tracer Quench 3. Cold MeOH Quenching Tracer->Quench Extract 4. Metabolite Extraction Quench->Extract Analyze 5. LC-MS/NMR Analysis Extract->Analyze

Step-by-step workflow for Metabolic Flux Analysis using D-Altrose-2-¹³C.

Step-by-Step Methodology:

  • Cell Preparation: Seed cells in 6-well plates and grow to 80% confluence. Wash twice with PBS and incubate in glucose-free media for 2 hours to deplete endogenous sugar pools.

  • Tracer Pulse: Introduce media containing 10 mM D-altrose-2-¹³C.

  • Metabolic Quenching: At designated time points (e.g., 1h, 4h, 24h), rapidly aspirate the media and immediately add 1 mL of pre-chilled 80% methanol (-80°C) to each well. Rationale: Cold methanol instantly halts all enzymatic activity and permeabilizes the cell membrane, preventing the degradation or downstream conversion of the ¹³C-labeled intracellular metabolites.

  • Extraction: Scrape the cells in the cold methanol, transfer to microcentrifuge tubes, and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Lyophilization & Reconstitution: Lyophilize the supernatant to remove methanol, then reconstitute in LC-MS grade water for analysis.

Data Presentation & Expected Outcomes

When analyzing the extracts via LC-MS or NMR, the specific ¹³C enrichment at the C2 position allows for clear differentiation of metabolites. The table below summarizes the expected quantitative data profile when tracing D-altrose-2-¹³C through an active Izumoring network system.

MetaboliteExpected ¹³C PositionNMR Chemical Shift (C2)LC-MS Expected Mass ShiftBiological Interpretation
D-Altrose (Substrate)C2 (Aldose)~71.5 ppmM+1 (m/z 181.07)Unmetabolized tracer pool.
D-Psicose (Intermediate)C2 (Ketose)~213.0 ppmM+1 (m/z 181.07)Active aldose isomerase activity.
D-Allose (Product)C2 (Aldose)~72.8 ppmM+1 (m/z 181.07)Active D-tagatose 3-epimerase activity.
Fructose-6-P (Glycolytic)C2 (Ketose)~210.5 ppmM+1 (m/z 261.04)Rare sugar entering standard glycolysis.

Note: The M+1 mass shift indicates the incorporation of a single heavy isotope (¹³C) compared to the unlabeled monoisotopic mass. The distinct NMR shifts provide self-validating proof of the structural rearrangement at the C2 carbon.

References

  • Altrose - Wikipedia Source: Wikipedia URL:[Link]

  • D-(+)-Altrose - MP Biomedicals Source: MP Biomedicals URL:[Link]

  • Engineering of Escherichia coli for D-allose fermentative synthesis from D-glucose through izumoring cascade epimerization Source: Frontiers in Bioengineering and Biotechnology URL:[Link]

  • Efficient conversion of allitol to D-psicose by Bacillus pallidus Y25 Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Method

Application Note: High-Resolution 13C NMR Sample Preparation for D-Altrose-2-13C

Executive Summary The structural elucidation and dynamic profiling of rare carbohydrates require meticulous nuclear magnetic resonance (NMR) sample preparation. D-altrose, an aldohexose epimer of D-glucose, presents a un...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation and dynamic profiling of rare carbohydrates require meticulous nuclear magnetic resonance (NMR) sample preparation. D-altrose, an aldohexose epimer of D-glucose, presents a unique analytical challenge: in aqueous solution, it undergoes mutarotation to form a complex equilibrium mixture of α -pyranose, β -pyranose, α -furanose, and β -furanose tautomers[1].

Utilizing D-altrose-2-13C (isotopically labeled at the C2 position) provides a powerful, non-destructive probe for quantifying these tautomers. Because the C2 carbon is directly adjacent to the anomeric center (C1), its chemical shift is exquisitely sensitive to both ring size and anomeric configuration. This application note details the causal reasoning, quantitative reference data, and self-validating protocols necessary to prepare D-altrose-2-13C samples for high-resolution 13C NMR spectroscopy.

Mechanistic Causality in Experimental Design

To achieve research-grade NMR spectra, every step of the sample preparation must be driven by physicochemical principles rather than rote procedure.

  • Solvent Selection (Deuterium Lock): D₂O (99.9% D) is mandatory. Unlike standard 1H NMR where 10% D₂O might suffice, utilizing 100% D₂O for carbohydrate 13C analysis eliminates the need for water suppression pulse sequences. Water suppression can inadvertently saturate nearby anomeric resonances via cross-relaxation or chemical exchange, distorting quantitative integration[2].

  • Internal Standardization: Tetramethylsilane (TMS) is insoluble in aqueous solutions. Therefore, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP must be used as the internal chemical shift reference[3]. DSS provides a sharp, pH-independent singlet at 0.00 ppm for both 1H and 13C dimensions.

  • Thermal Equilibration & Mutarotation: Unlike D-glucose, which exists almost exclusively in pyranose forms, D-altrose maintains a significant population of furanose tautomers at equilibrium[1]. If a 13C NMR acquisition (which often requires hours of signal averaging) begins before mutarotation reaches equilibrium, the changing concentrations of tautomers will cause severe baseline distortions, integration errors, and t1​ noise in 2D correlation experiments.

  • Concentration Optimization: While 13C has a low natural abundance (~1.1%), the use of a 13C-enriched molecule allows for lower sample concentrations. A concentration of 10–50 mM is ideal; exceeding this can increase solvent viscosity, leading to faster transverse relaxation ( T2​ ) and broader spectral linewidths[2].

Experimental Workflow

G A 1. Lyophilized D-Altrose-2-13C B 2. Dissolution 0.6 mL D2O + DSS A->B 10-50 mM C 3. Equilibration 25°C for 24h B->C Mutarotation D 4. Tube Loading 5mm High-Quality Tube C->D 40-50 mm height E 5. NMR Acquisition 13C Direct Detect D->E Lock & Shim

Workflow for the preparation of D-altrose-2-13C NMR samples to ensure tautomeric equilibrium.

Quantitative Data: 13C Chemical Shifts of D-Altrose Tautomers

The 13C label at the C2 position is highly diagnostic. As shown in the data summarized below, the C2 chemical shifts for the pyranose forms (~71–72 ppm) are cleanly resolved from the furanose forms (~77–82 ppm). This >5 ppm dispersion allows for absolute baseline resolution of the C2 signals[4].

Tautomeric FormC-1 (ppm)C-2 (13C-Labeled) C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)
α -Pyranose 94.572.1 71.066.071.161.4
β -Pyranose 92.671.6 71.465.174.962.4
α -Furanose 102.082.2 76.784.172.563.2
β -Furanose 96.177.4 75.981.973.563.2

(Note: Chemical shifts are referenced to an internal standard in D₂O at standard ambient temperature. Minor variations may occur based on exact pH and temperature[4].)

Step-by-Step Sample Preparation Protocol

Materials Required:

  • D-altrose-2-13C (Lyophilized powder)

  • Deuterium oxide (D₂O, 99.9% D)

  • DSS (Internal standard, NMR grade)

  • High-quality 5 mm glass NMR tubes (e.g., Wilmad 528-PP)[3]

  • 0.22 µm PTFE syringe filters

Step 1: Buffer Preparation Prepare a stock solution of D₂O containing 0.1% (w/v) DSS. This ensures that all subsequent samples have a uniform internal reference concentration, preventing concentration-dependent chemical shift drifting of the standard.

Step 2: Sample Weighing & Dissolution Weigh 1.0 to 5.0 mg of D-altrose-2-13C into a clean 1.5 mL Eppendorf tube. Add exactly 600 µL of the D₂O/DSS stock solution. Vortex gently for 30 seconds until complete dissolution is achieved. This yields a concentration of approximately 10–50 mM, optimizing the signal-to-noise ratio while preventing viscosity-induced line broadening[2].

Step 3: Filtration Draw the solution into a 1 mL glass syringe and pass it through a 0.22 µm PTFE filter into a new vial. Causality: Micro-particulates and dust create localized magnetic susceptibility gradients, which severely degrade magnetic field homogeneity (shimming) and broaden the 13C signals.

Step 4: Thermal Equilibration (Critical Step) Seal the vial and incubate the solution in a thermomixer at 25 °C for a minimum of 24 hours. Do not skip this step; D-altrose must fully traverse its mutarotation kinetics to reach a stable pyranose/furanose equilibrium ratio[1].

Step 5: Tube Loading Transfer the equilibrated solution into a high-quality 5 mm NMR tube using a long glass Pasteur pipette to avoid introducing air bubbles along the tube walls. Ensure the final solvent height is between 40 mm and 50 mm[3]. A consistent solvent height ensures the sample perfectly fills the RF coil geometry without extending too far into the inhomogeneous regions of the magnetic field.

Self-Validating Quality Control System

Before committing instrument time to a lengthy 13C direct-detect acquisition or a 2D 1H-13C HSQC, validate the sample integrity using the following rapid 1H NMR prescreening system:

  • The Shim Validation (DSS FWHM): Acquire a single-scan 1H NMR spectrum. Zoom in on the DSS methyl singlet at 0.00 ppm. The Full Width at Half Maximum (FWHM) must be < 1.0 Hz . If the peak is broader or asymmetrical, the sample contains particulates, the tube is warped, or the Z-shims require recalibration. Do not proceed to 13C acquisition until the DSS peak is perfectly sharp.

  • The Equilibrium Validation: Acquire a standard 1H spectrum, wait exactly 60 minutes, and acquire a second spectrum. Integrate the distinct anomeric (C1-H) proton doublets (typically found between 4.5 and 5.5 ppm). If the integral ratios between the α and β peaks change by more than 1% between the two spectra, the sample is still actively mutarotating. Return the sample to the incubator.

References

  • Synthesis of D-Altrose via D-Altrosan.Oxford University Press (OUP).
  • The Proton Magnetic Resonance Spectra and Tautomeric Equilibria of Aldoses in Deuterium Oxide.Canadian Science Publishing.
  • Sample preparation for NMR measurements and points to keep in mind.University of Oklahoma (OU.edu).
  • NMR Sample Preparation Guidelines.University of Cambridge (cam.ac.uk).

Sources

Application

Application Note: Kinetic and Mechanistic Analysis of Sugar Isomerases using D-Altrose-2-¹³C and LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide and detailed protocols for conducting enzymatic assays using the stable isotope-labeled substrate, D-A...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide and detailed protocols for conducting enzymatic assays using the stable isotope-labeled substrate, D-Altrose-2-¹³C. D-Altrose is a rare aldohexose sugar with emerging significance in glycobiology and therapeutic research.[1] The use of isotopically labeled substrates offers a powerful, non-radioactive method for elucidating enzyme kinetics, mechanisms, and metabolic pathways with high precision and sensitivity.[2][3] This note focuses on leveraging D-Altrose-2-¹³C in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to characterize sugar isomerases, using L-Rhamnose Isomerase as a model enzyme. We present detailed, step-by-step protocols for determining enzyme activity, calculating key kinetic parameters (Kₘ and Vₘₐₓ), and measuring the Kinetic Isotope Effect (KIE) to probe the enzymatic reaction mechanism.[4] These methodologies are broadly applicable to other enzymes that may utilize D-Altrose as a substrate and are designed to be a self-validating system for robust and reliable results.

Introduction

D-Altrose is an unnatural C-3 epimer of mannose, classified as a rare sugar due to its limited abundance in nature.[1] Despite its rarity, or perhaps because of it, D-Altrose and its metabolic pathways are of growing interest for synthesizing biologically active compounds and for developing novel therapeutic agents.[1] The study of enzymes that can process rare sugars, such as isomerases, is crucial for harnessing their potential. Key enzymes known to interact with D-Altrose or its isomers include L-Rhamnose Isomerase (L-RhI), L-fucose isomerase, and D-arabinose isomerase.[5][6][7]

Traditional enzymatic assays often rely on colorimetric or spectrophotometric methods, which can suffer from low sensitivity or interference from complex biological matrices.[8] The use of stable isotope-labeled substrates, such as D-Altrose-2-¹³C, provides a superior alternative.[9][10] The ¹³C label acts as a tracer, allowing for the unambiguous differentiation of the substrate and its enzymatic product from endogenous, unlabeled analogues within a sample.[11][12] When coupled with LC-MS/MS, this approach enables highly specific and quantitative analysis, making it ideal for detailed kinetic studies.[13]

Furthermore, the strategic placement of the isotope at the C-2 position allows for the investigation of the enzyme's catalytic mechanism through the Kinetic Isotope Effect (KIE).[2][3] The KIE reveals whether the bond involving the labeled atom is broken during the rate-determining step of the reaction, offering profound insights into the transition state of the enzyme-substrate complex.[3][4] This application note provides the theoretical background and practical protocols for researchers to implement these advanced enzymatic assays in their own laboratories.

Principle of the Assay

The core of this application note revolves around the isomerization of D-Altrose to D-Psicose (also known as D-Allulose), a reaction catalyzed by enzymes like L-Rhamnose Isomerase.[5] The assay directly monitors the conversion of the labeled substrate, D-Altrose-2-¹³C, into the labeled product, D-Psicose-2-¹³C.

Reaction: D-Altrose-2-¹³C ⇌ D-Psicose-2-¹³C (catalyzed by L-Rhamnose Isomerase)

The substrate and product, being structural isomers, have identical molecular weights. However, they can be effectively separated based on their different physicochemical properties using liquid chromatography, typically employing a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for polar analytes like sugars.

Following chromatographic separation, detection and quantification are achieved via tandem mass spectrometry (MS/MS). The instrument is set to monitor specific mass transitions for both the labeled substrate and product, a technique known as Multiple Reaction Monitoring (MRM). This provides exceptional specificity and sensitivity, as only molecules with the correct precursor mass and that fragment into a specific product ion will be detected. By measuring the rate of product formation over time, one can determine the enzyme's activity and kinetic properties.

Visualization of Key Processes

Metabolic Context: The Izumoring Pathway

The enzymatic conversion of D-Altrose is part of a broader network of rare sugar interconversions, often referred to as the "Izumoring" strategy.[14] Understanding this context is crucial for appreciating the potential for side reactions and for designing specific assays.

Izumoring_Pathway D_Glucose D-Glucose D_Fructose D-Fructose D_Glucose->D_Fructose D-Glucose Isomerase D_Psicose D-Psicose (D-Allulose) D_Fructose->D_Psicose D-Psicose 3-Epimerase D_Allose D-Allose D_Psicose->D_Allose L-Rhamnose Isomerase D_Altrose D-Altrose D_Psicose->D_Altrose L-Rhamnose Isomerase (This Assay) D_Allose->D_Altrose L-Rhamnose Isomerase (epimerization)

Caption: Interconversion of rare sugars via the Izumoring pathway.

Experimental Workflow

The overall workflow, from reagent preparation to final data analysis, follows a systematic and logical progression to ensure reproducibility and accuracy.

Assay_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Analysis arrow arrow reagents Reagent & Standard Preparation reaction Initiate Enzymatic Reaction (Incubate at Optimal T) reagents->reaction enzyme_prep Enzyme Dilution enzyme_prep->reaction sampling Time-Course Sampling reaction->sampling quench Quench Reaction (e.g., with Acetonitrile) sampling->quench centrifuge Protein Precipitation & Centrifugation quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Processing & Kinetic Analysis lcms->data

Caption: General workflow for the enzymatic assay using LC-MS/MS.

Materials and Reagents

  • Substrate: D-Altrose-2-¹³C (M.W. 181.16 g/mol )

  • Unlabeled Standard: D-Altrose (M.W. 180.16 g/mol )

  • Product Standard: D-Psicose (D-Allulose) (M.W. 180.16 g/mol )

  • Enzyme: Recombinant L-Rhamnose Isomerase (e.g., from Pseudomonas stutzeri or a similar source)[15]

  • Buffer: 50 mM Tris-HCl, pH 7.5 (or the optimal buffer for the specific enzyme being tested)

  • Cofactor (if required): e.g., 1 mM MnCl₂ or CoCl₂. Check enzyme specifications.

  • Quenching/Precipitation Solution: Acetonitrile (ACN) with 0.1% formic acid, stored at -20°C.

  • LC-MS Grade Solvents: Water and Acetonitrile with 0.1% formic acid.

  • Equipment:

    • Thermomixer or water bath

    • Microcentrifuge

    • Vortex mixer

    • Analytical balance

    • Calibrated pipettes

    • LC-MS/MS system equipped with an ESI source

    • HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

Experimental Protocols

Protocol 1: Enzyme Activity and Kinetic Parameter Determination

This protocol describes a time-course experiment to measure the initial reaction velocity (V₀) at various substrate concentrations to determine Kₘ and Vₘₐₓ.

1. Preparation of Reagents and Standards:

  • Substrate Stock (100 mM): Accurately weigh and dissolve D-Altrose-2-¹³C in assay buffer to create a 100 mM stock solution. Prepare serial dilutions in the same buffer to create working solutions (e.g., 50 mM, 20 mM, 10 mM, 5 mM, 2 mM, 1 mM).

  • Enzyme Stock: Prepare a concentrated stock of L-Rhamnose Isomerase in assay buffer. Just before use, dilute the enzyme to the desired working concentration (e.g., 0.1 mg/mL). The optimal concentration should be determined empirically to ensure linear product formation for at least 10-15 minutes.

  • Product Standard Curve: Prepare a 1 mM stock solution of unlabeled D-Psicose in assay buffer. Create a series of standards (e.g., 0, 5, 10, 25, 50, 100 µM) by diluting the stock. These will be used to quantify the amount of product formed.

2. Enzymatic Reaction Setup:

  • Set up a series of microcentrifuge tubes, one for each substrate concentration and time point. It is critical to run reactions in triplicate.

  • For a final reaction volume of 100 µL:

    • Add 50 µL of the 2x substrate working solution (e.g., for a final concentration of 10 mM, use a 20 mM working solution).

    • Add buffer to bring the volume to 90 µL.

    • Include a "no-enzyme" control for each substrate concentration.

  • Pre-incubate the tubes at the enzyme's optimal temperature (e.g., 40°C) for 5 minutes.[15]

  • Initiate the reaction by adding 10 µL of the working enzyme solution. For controls, add 10 µL of buffer. Vortex briefly.

3. Time-Course Sampling and Quenching:

  • At specific time points (e.g., 0, 2, 5, 10, 15 minutes), take the entire 100 µL reaction mixture and add it to a new tube containing 400 µL of ice-cold ACN with 0.1% formic acid.

  • Rationale: The cold ACN immediately stops the enzymatic reaction (quenching) and denatures the enzyme, causing it to precipitate.[13] This ensures the measured product concentration accurately reflects that specific time point.

  • Vortex vigorously for 30 seconds.

4. Sample Preparation for LC-MS/MS:

  • Incubate the quenched samples at -20°C for at least 30 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at >14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new LC-MS vial. Avoid disturbing the protein pellet.

5. LC-MS/MS Method:

  • LC Separation:

    • Column: HILIC, maintained at 40°C.

    • Mobile Phase A: 95:5 ACN:Water + 10 mM Ammonium Acetate.

    • Mobile Phase B: 50:50 ACN:Water + 10 mM Ammonium Acetate.

    • Gradient: Start at a high percentage of A, then ramp to B to elute the polar sugars. A typical gradient might be 0-2 min (95% A), 2-8 min (ramp to 50% A), 8-10 min (hold 50% A), followed by re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Detection (Negative Ion Mode):

    • Set up MRM transitions for both D-Altrose-2-¹³C and D-Psicose-2-¹³C. Sugars often ionize well as formate adducts [M+HCOO]⁻.

    • D-Altrose-2-¹³C: Precursor m/z 226.1 → Product m/z (e.g., 119.1)

    • D-Psicose-2-¹³C: Precursor m/z 226.1 → Product m/z (e.g., 89.1)

    • Note: The exact m/z values for precursor and product ions must be optimized empirically on your specific mass spectrometer.

6. Data Analysis:

  • Integrate the peak area for the D-Psicose-2-¹³C product at each time point.

  • Use the D-Psicose standard curve to convert peak areas into molar concentrations.

  • For each substrate concentration, plot product concentration vs. time. The initial velocity (V₀) is the slope of the linear portion of this curve.

  • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Protocol 2: Competitive Assay for Kinetic Isotope Effect (KIE)

This protocol measures the KIE on the V/K parameter, which provides insight into the rate-limiting steps of the catalytic mechanism.[4]

1. Reaction Setup:

  • Prepare a reaction mixture containing an equimolar ratio of unlabeled D-Altrose and labeled D-Altrose-2-¹³C. The total substrate concentration should be well below the Kₘ (e.g., 0.1 x Kₘ) to ensure the observed rate reflects V/K.

  • Initiate the reaction with the enzyme as described in Protocol 1.

  • Allow the reaction to proceed to ~20-30% completion. Do not let it go to equilibrium. Quench the reaction as before.

  • Rationale: A competitive assay measures the relative rates of consumption of the two isotopic substrates in the same reaction vessel, which is a highly precise method for determining KIEs.[4][16]

2. LC-MS/MS Analysis:

  • Set up four MRM transitions: one for the unlabeled substrate (m/z 225.1), one for the labeled substrate (m/z 226.1), one for the unlabeled product, and one for the labeled product.

  • Analyze the quenched reaction mixture by LC-MS/MS.

3. KIE Calculation:

  • Determine the ratio of labeled to unlabeled product (Rp) and the initial ratio of labeled to unlabeled substrate (Rs).

  • The KIE on V/K is calculated using the following equation: KIE = ln(1 - f) / ln(1 - f * [Rp / Rs]) where 'f' is the fractional conversion of the substrate.

  • A KIE value significantly greater than 1 suggests that a bond to the C-2 carbon is being broken or rehybridized in the rate-limiting step of the reaction.

Data Interpretation and Expected Results

Quantitative Data Summary

The following table presents example data that could be obtained from the kinetic analysis protocol.

[D-Altrose-2-¹³C] (mM)Initial Velocity (V₀) (µM/min)
0.515.2 ± 1.1
1.027.8 ± 2.3
2.555.1 ± 4.5
5.083.3 ± 6.2
10.0111.5 ± 8.9
20.0135.8 ± 11.4

From these data, a Michaelis-Menten plot would yield:

  • Kₘ: ~4.5 mM

  • Vₘₐₓ: ~160 µM/min

Kinetic Isotope Effect

  • An observed KIE ≈ 1.0 would suggest that the C-H bond at the C-2 position is not broken during the rate-determining step.

  • An observed KIE > 1.0 (e.g., 1.1 - 1.2 for a ¹³C KIE) would imply that this bond is involved in the rate-limiting step, consistent with a mechanism involving proton abstraction and enediolate intermediate formation, which is common for isomerases.[3]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or very low enzyme activity Inactive enzyme; Incorrect buffer pH or cofactors; Inhibitors present.Verify enzyme activity with a known positive control substrate. Optimize pH and cofactor concentrations. Check reagents for potential inhibitors.
Non-linear product formation Enzyme concentration is too high (substrate depletion); Enzyme is unstable under assay conditions.Reduce enzyme concentration. Perform a time-course to find the linear range. Add stabilizing agents like BSA if necessary.
Poor peak shape in LC-MS Inadequate chromatography; Sample matrix effects.Optimize the LC gradient. Ensure complete protein removal. Dilute the sample further.
High background/interference Contaminated reagents; Non-specific binding.Use high-purity, LC-MS grade reagents. Ensure proper sample cleanup. Optimize MRM transitions for specificity.
Inconsistent results Pipetting errors; Inconsistent incubation times; Temperature fluctuations.Use calibrated pipettes. Prepare a master mix for the reaction. Ensure precise timing and a stable thermomixer. Run all samples in triplicate.

Conclusion

The use of D-Altrose-2-¹³C as a substrate in enzymatic assays represents a state-of-the-art approach for the detailed characterization of enzymes involved in rare sugar metabolism. The protocols outlined in this application note, combining stable isotope labeling with the sensitivity and specificity of LC-MS/MS, provide a robust framework for determining accurate kinetic parameters and for gaining mechanistic insights through KIE studies. This methodology is not only limited to isomerases but can be adapted for any enzyme class—kinases, dehydrogenases, epimerases—that utilizes D-Altrose, thereby serving as a valuable tool for researchers in basic science and drug development.

References

  • Use of Isotopes in Enzyme - Kinetic Mechanism Analysis. (n.d.). Google Books.
  • De Novo Biosynthesis of d-Allitol from Sucrose via Engineered Modular Metabolic Pathways. (2025). Metabolic Engineering.
  • Wnuk, S., & Paneth, P. (2013). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Molecules, 18(8), 9439-9465.
  • Holland, A. J., et al. (2019). Use of isotopically labeled substrates reveals kinetic differences between human and bacterial serine palmitoyltransferase. Journal of Biological Chemistry, 294(4), 1184-1193.
  • Yoon, R.-Y., et al. (2009). Novel substrates of a ribose-5-phosphate isomerase from Clostridium thermocellum. Journal of Biotechnology, 139(2), 149-154.
  • Cleland, W. W. (2005). The use of isotope effects to determine enzyme mechanisms. Archives of Biochemistry and Biophysics, 433(1), 2-12.
  • US6294369B1 - L-ribose isomerase, its preparation and uses - Google Patents. (n.d.).
  • D-Altrose - general description and application - Georganics. (2022, January 24). Georganics.
  • Yeom, S.-J., et al. (2009). Substrate Specificity of a Mannose-6-Phosphate Isomerase from Bacillus subtilis and Its Application in the Production of l-Ribose. Applied and Environmental Microbiology, 75(10), 3320-3324.
  • Yoon, S.-H., & Oh, D.-K. (2010). Substrate specificity of ribose-5-phosphate isomerases from Clostridium difficile and Thermotoga maritima. Bioscience, Biotechnology, and Biochemistry, 74(6), 1297-1300.
  • D-Altrose is an aldohexose. Ruff degradation of D-altrose gives t... | Study Prep in Pearson+. (n.d.). Pearson+.
  • Enzymatic Synthesis of D-Altrose from D-Psicose: Application Notes and Protocols - Benchchem. (n.d.). Benchchem.
  • Enzymatic route for the conversion of D-glucose to D-allose using... - ResearchGate. (n.d.). ResearchGate.
  • Full article: Production of l-allose and d-talose from l-psicose and d-tagatose by l-ribose isomerase - Taylor & Francis. (2015, May 28). Taylor & Francis.
  • Born, D. A., & Hati, S. (2013). Measuring Kinetic Isotope Effects in Enzyme Reactions Using Time-Resolved Electrospray Mass Spectrometry. Analytical Chemistry, 85(7), 3826-3832.
  • Enzyme Activity Assays - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • [Bioconversion of D-fructose to D-allose by novel isomerases] - PubMed. (2012, April 15). PubMed.
  • Establishment of High-Throughput Screening Protocol Based on Isomerase Using Geobacillus sp. L-Rhamnose Isomerase - PMC. (n.d.). PubMed Central.
  • Engineering of Escherichia coli for D-allose fermentative synthesis from D-glucose through izumoring cascade epimerization - PMC. (2022, October 20). PubMed Central.
  • Aldehyde Reductase (Aldose Reductase or NADPH-aldose reductase). (n.d.).
  • Enzyme Activity Assays. (n.d.).
  • Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp. - Frontiers. (n.d.). Frontiers.
  • Validation and Optimization of a Stable Isotope-Labeled Substrate Assay for Measuring AGAT Activity - MDPI. (2024, November 21). MDPI.
  • Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase. (2021, July 15). Frontiers.
  • Basal, T. E., et al. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry, 83(5), 1836-1843.
  • List of Metabolic Pathways - BMRB. (n.d.). BMRB.
  • Development of Automated Enzyme Assays for Analysis of Pentose Utilization Enzymes in Cellular Extracts. (n.d.).
  • D-Altrose-2- 13 C - Stable Isotope - MedchemExpress.com. (n.d.). MedChemExpress.
  • Metabolic Pathways | Microbiology - Lumen Learning. (n.d.). Lumen Learning.
  • SILEC: a protocol for generating and using isotopically labeled coenzyme A mass spectrometry standards | Springer Nature Experiments. (n.d.). Springer Nature.
  • D -Altrose = 97.0 HPLC 1990-29-0 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Enzymatic Labeling - Cambridge Isotope Laboratories. (n.d.). Cambridge Isotope Laboratories.
  • D-Altrose-2-13C | Stable Isotope - MedchemExpress.com. (n.d.). MedChemExpress.
  • Enzyme assays with supramolecular chemosensors – the label-free approach. (2022, April 6). Beilstein Journal of Organic Chemistry.
  • Production of d-aldotetrose from l-erythrulose using various isomerases - PubMed. (2023, July 24). PubMed.
  • Improved Enzymatic Assay and Inhibition Analysis of Redox Membranotropic Enzymes, AtGALDH and TcGAL, Using a Reversed Micellar System - MDPI. (2022, February 3). MDPI.
  • Enhanced Extracellular Production and Characterization of Sucrose Isomerase in Bacillus subtilis with Optimized Signal Peptides - MDPI. (2022, August 16). MDPI.
  • Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum - CORE. (2021, August 6). CORE.
  • β-d-Altrose - PMC. (n.d.). PubMed Central.
  • A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC - NIH. (n.d.). PubMed Central.
  • D-galactose as a vector for prodrug design - PubMed. (n.d.). PubMed.
  • Enzyme Substrates - Megazyme. (n.d.). Megazyme.
  • Detection Substrates & Enzymes - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

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Method

Mechanistic Rationale: The Analytical Challenge of D-Altrose

Application Note & Protocol: Advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Detection and Quantification of D-Altrose-2-¹³C Target Audience: Researchers, Analytical Scientists, and Drug Develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Detection and Quantification of D-Altrose-2-¹³C

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: ¹³C-Metabolic Flux Analysis (MFA), Rare Sugar Biosynthesis, Isotope Tracing

Metabolic flux analysis (MFA) utilizing ¹³C-labeled tracers is a cornerstone technique for elucidating cellular energetics and validating metabolic engineering strategies[1]. In the context of rare sugar synthesis—such as the Izumoring cascade production of D-allose—D-altrose frequently emerges as a critical byproduct of epimerase activity (e.g., L-rhamnose isomerase)[2]. Tracking the specific incorporation of ¹³C into the C2 position of D-altrose provides high-resolution data on epimerization flux.

However, D-altrose presents a unique analytical liability. In aqueous solution, D-altrose exists in a highly dynamic equilibrium, with up to 30% of the molecules adopting the five-membered furanose form[3]. This pronounced tautomerization causes severe peak broadening and unpredictable retention times on standard Hydrophilic Interaction Liquid Chromatography (HILIC) or High-Performance Anion-Exchange Chromatography (HPAEC) platforms[3]. Furthermore, as an aldohexose, D-altrose shares an identical mass and near-identical MS/MS fragmentation pattern with its isomers (D-allose, D-glucose, D-mannose), making underivatized LC-MS/MS quantification highly prone to isobaric interference.

The Solution: PMP Derivatization To bypass these thermodynamic and isomeric liabilities, this protocol employs pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP)[4]. Under mild alkaline conditions, the sugar ring opens, and two molecules of PMP condense with the reducing aldehyde to form a stable bis-PMP derivative[5]. This achieves three critical analytical objectives:

  • Tautomeric Lock: It locks the sugar in an open-chain configuration, eliminating furanose/pyranose peak splitting.

  • Orthogonal Resolution: It imparts significant hydrophobicity, allowing baseline resolution of D-altrose from D-allose and D-glucose on a standard Reversed-Phase C18 column[6].

  • Ionization Enhancement: The PMP moiety acts as a highly efficient proton acceptor in positive Electrospray Ionization (ESI+), dropping the Limit of Detection (LOD) into the low ng/mL range[7].

Experimental Workflow

G cluster_0 Phase 1: Extraction & Derivatization cluster_1 Phase 2: LC-MS/MS Quantification N1 1. Spike Internal Standard (D-Lyxose) N2 2. PMP Derivatization (NaOH, 70°C, 2h) N1->N2 N3 3. Acidic Neutralization (0.5M HCl) N2->N3 N4 4. Chloroform Extraction (Remove excess PMP) N3->N4 N5 5. UHPLC C18 Separation (Isomer Resolution) N4->N5 Inject Aqueous Phase N6 6. ESI+ Ionization (Bis-PMP Adducts) N5->N6 N7 7. dMRM Detection (12C vs 13C Transitions) N6->N7

Figure 1: Workflow for PMP derivatization and LC-MS/MS detection of D-altrose-2-13C.

Self-Validating Experimental Protocol

Scientific Integrity Note: Every analytical run must be a self-validating system. To achieve this, D-Lyxose (an aldopentose not naturally present in most biological matrices) is spiked into the sample prior to extraction. Its final recovery validates both the extraction efficiency and the PMP derivatization yield, controlling for matrix effects and instrument drift[7].

Reagents & Materials
  • Standards: D-altrose, D-altrose-2-¹³C, D-Lyxose (Internal Standard).

  • Derivatization Reagents: 0.5 M PMP in LC-MS grade Methanol; 0.3 M NaOH (aqueous); 0.3 M HCl (aqueous).

  • Extraction Solvents: LC-MS grade Chloroform, Methanol, and Water.

Step-by-Step Methodology

Step 1: Quenching and Extraction

  • Transfer 100 µL of the biological sample (e.g., cell lysate or fermentation broth) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of D-Lyxose Internal Standard (10 µg/mL).

  • Add 400 µL of cold Methanol:Water (80:20, v/v).

    • Causality: Cold methanol rapidly quenches cellular metabolism, preventing further ¹³C scrambling, while simultaneously precipitating proteins that would otherwise foul the derivatization reaction and the LC column.

  • Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to a new reaction vial.

Step 2: Pre-Column PMP Derivatization

  • To the 100 µL supernatant, add 50 µL of 0.5 M PMP solution and 50 µL of 0.3 M NaOH.

  • Seal the vial and incubate in a thermoshaker at 70°C for 120 minutes.

    • Causality: The alkaline pH provided by NaOH is strictly required to catalyze the condensation reaction between the PMP amine and the sugar aldehyde[5]. The 70°C temperature provides the optimal kinetic energy to drive the reaction to completion without causing thermal degradation of the sugar backbone[6].

Step 3: Neutralization and Liquid-Liquid Cleanup

  • Remove the vial from the heat block, allow it to cool to room temperature, and add 50 µL of 0.3 M HCl.

    • Causality: Neutralization halts the derivatization process and prevents base-catalyzed dissolution of the silica-based C18 stationary phase during subsequent LC injection.

  • Add 500 µL of Chloroform, vortex vigorously for 1 minute, and centrifuge at 10,000 × g for 5 minutes.

  • Carefully aspirate and discard the lower organic (chloroform) layer. Repeat this chloroform wash three times.

    • Causality: Excess unreacted PMP is highly hydrophobic and will cause severe ion suppression in the mass spectrometer's ESI source. Chloroform selectively partitions the free PMP away from the aqueous layer, which retains the slightly more polar bis-PMP-sugar derivatives[7].

  • Transfer the final upper aqueous layer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Methodology & Data Presentation

Chromatographic Conditions
  • Column: Zorbax Extend C18 (2.1 × 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 100 mM Ammonium Acetate in Water (pH 8.2).

    • Causality: A slightly basic pH ensures the pyrazolone rings of the PMP derivative remain uncharged in solution, maximizing hydrophobic retention and isomeric resolution on the C18 column[7].

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Table 1: UHPLC Gradient Elution Profile

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.0 85 15
2.0 85 15
8.0 75 25
10.0 10 90
12.0 10 90
12.1 85 15

| 15.0 | 85 | 15 |

Mass Spectrometry Parameters (dMRM)

Detection is performed on a Triple Quadrupole (QqQ) mass spectrometer operating in positive Electrospray Ionization (ESI+) mode using dynamic Multiple Reaction Monitoring (dMRM).

During collision-induced dissociation (CID), the bis-PMP-sugar adducts predominantly cleave to yield a highly stable protonated PMP moiety at m/z 175.1[7].

Table 2: dMRM Transitions and Collision Energies

Analyte Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
D-Lyxose-PMP (IS) 481.2 175.1 25 Internal Standard
¹²C-D-Altrose-PMP 511.2 175.1 28 Quantifier (Unlabeled)

| ¹³C-D-Altrose-PMP | 512.2 | 175.1 | 28 | Quantifier (Labeled) |

Table 3: Expected Method Validation Metrics

Metric ¹²C-D-Altrose ¹³C-D-Altrose
Linearity (R²) > 0.995 > 0.995
Limit of Detection (LOD) 2.5 ng/mL 2.5 ng/mL
Limit of Quantification (LOQ) 8.0 ng/mL 8.0 ng/mL

| Precision (RSD%) | < 4.5% | < 4.8% |

Data Analysis: Isotopic Enrichment Calculation

To determine the metabolic flux through the epimerization pathway, the fractional enrichment (FE) of D-altrose-2-¹³C must be calculated. Because the product ion (m/z 175.1) is derived from the unlabeled PMP reagent, the isotopic mass shift is entirely captured by the precursor ion.

Calculate the fractional enrichment using the integrated peak areas (A) from the dMRM chromatograms:

Fractional Enrichment (%) =[ A(512.2) / (A(511.2) + A(512.2)) ] × 100

Note: For highly precise MFA, the raw peak areas must be mathematically corrected for natural isotope abundance (e.g., natural ¹³C and ¹⁵N in the PMP reagent and the sugar backbone) using standard correction matrices prior to final flux modeling.

References

  • Analytical Methods (RSC Publishing)
  • eScholarship.
  • PubMed Central (PMC)
  • PubMed Central (PMC)
  • PubMed Central (PMC)
  • Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides MDPI URL
  • PMP carbohydrate derivatization scheme ResearchGate URL

Sources

Application

Unraveling Microbial Metabolism: A Guide to D-Altrose-2-13C Isotopic Tracer Methodology

Foreword: Charting the Unexplored Territories of the Microbial Metabolome In the intricate world of microbiology, understanding the metabolic networks that govern microbial life is paramount. These networks are not stati...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Unexplored Territories of the Microbial Metabolome

In the intricate world of microbiology, understanding the metabolic networks that govern microbial life is paramount. These networks are not static blueprints but dynamic systems that respond to environmental cues, genetic modifications, and the presence of therapeutic agents. 13C-Metabolic Flux Analysis (13C-MFA) has emerged as a cornerstone technique, providing a quantitative lens through which we can observe the flow of carbon through these complex pathways.[1][2][3] Traditionally, 13C-MFA has relied on universally labeled or specifically labeled common sugars like glucose.[1][2][4] However, the vast diversity of microbial metabolic capabilities necessitates the development of novel tracer tools to probe less-characterized pathways.

This guide introduces a pioneering methodology utilizing D-altrose-2-13C, a specifically labeled rare sugar, as an isotopic tracer. Rare sugars, defined as monosaccharides and their derivatives that are scarce in nature, offer a unique opportunity to investigate microbial metabolic pathways that may be dormant or less active in the presence of common carbon sources.[5][6] The application of D-altrose-2-13C is particularly compelling due to the current limited understanding of its metabolic fate in most microorganisms. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge, detailed protocols, and practical insights to leverage this novel tracer for the discovery and characterization of new metabolic routes, the identification of novel enzyme functions, and the elucidation of mechanisms of drug action.

I. The Scientific Rationale: Why D-Altrose-2-13C?

The choice of an isotopic tracer is a critical experimental design parameter in 13C-MFA.[7][8] While ubiquitously labeled substrates provide a broad overview of carbon distribution, specifically labeled tracers, such as D-altrose-2-13C, offer a higher resolution for dissecting specific reaction steps.

The Power of Rare Sugars as Probes:

Microorganisms have evolved a remarkable diversity of metabolic pathways to utilize a wide array of carbon sources. However, in the laboratory, these organisms are often cultured on a limited repertoire of sugars, primarily glucose. This can lead to the repression of alternative metabolic pathways. Rare sugars, such as D-altrose, can act as metabolic probes to awaken and investigate these under-utilized or unknown pathways.[9][10] Their unique stereochemistry may allow them to be transported and metabolized by distinct sets of enzymes, providing a window into novel biological processes.

Positional Labeling for High-Resolution Analysis:

The placement of the 13C label at the C-2 position of D-altrose is a strategic choice. Upon entry into a metabolic pathway, the D-altrose-2-13C molecule will be enzymatically transformed. The fate of the 13C label at the C-2 position can be tracked through downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[11][12][13] This allows for the precise mapping of bond-breaking and bond-forming events, which is essential for elucidating enzymatic mechanisms and pathway topology. For instance, if D-altrose is metabolized through a pathway analogous to the Entner-Doudoroff pathway, the C-2 label would be expected to appear in a specific position of pyruvate.

II. Potential Applications in Microbiological Research and Drug Development

The application of D-altrose-2-13C as a metabolic tracer opens up a new frontier of investigation. Below are some of the key areas where this methodology can have a significant impact:

  • Discovery of Novel Metabolic Pathways: In organisms where altrose metabolism is uncharacterized, tracing the path of the 2-13C label can lead to the discovery of entirely new catabolic routes. This is particularly relevant in the study of non-model organisms and environmental isolates with unique metabolic capabilities.

  • Elucidation of Enzyme Function: The identification of metabolites containing the 13C label derived from D-altrose-2-13C can help in the functional annotation of unknown enzymes. By identifying the substrates and products of a particular enzymatic reaction, researchers can infer its function.

  • Characterization of Drug-Target Interactions: Many antimicrobial drugs target specific metabolic enzymes. By treating a microorganism with a drug and then introducing D-altrose-2-13C, researchers can observe perturbations in the metabolic flux. An accumulation of a 13C-labeled intermediate upstream of a particular enzymatic step would provide strong evidence that the enzyme is the target of the drug.

  • Metabolic Engineering and Biotechnology: A thorough understanding of microbial metabolism is essential for the rational design of microbial cell factories for the production of biofuels, pharmaceuticals, and other valuable chemicals. D-altrose-2-13C can be used to identify metabolic bottlenecks and alternative pathways that can be engineered to improve product yields.

III. Experimental Design and Workflow

A successful 13C-MFA experiment using D-altrose-2-13C requires careful planning and execution. The following workflow provides a general framework that can be adapted to specific research questions and microbial systems.

Experimental Workflow for D-altrose-2-13C Tracer Analysis cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Analysis Strain_Selection Microbial Strain Selection Culture_Conditions Define Culture Conditions (Media, Growth Phase) Strain_Selection->Culture_Conditions Tracer_Concentration Determine D-altrose-2-13C Concentration Culture_Conditions->Tracer_Concentration Inoculation Inoculation & Growth Tracer_Concentration->Inoculation Tracer_Introduction Introduction of D-altrose-2-13C Inoculation->Tracer_Introduction Sampling Time-Course Sampling Tracer_Introduction->Sampling Quenching Metabolic Quenching Sampling->Quenching Metabolite_Extraction Metabolite Extraction Quenching->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Processing & Isotopomer Analysis LC_MS_Analysis->Data_Processing Flux_Modeling Metabolic Flux Modeling Data_Processing->Flux_Modeling

Figure 1: A generalized experimental workflow for conducting a 13C-metabolic flux analysis experiment using D-altrose-2-13C.

IV. Detailed Protocols

The following protocols provide a step-by-step guide for performing a D-altrose-2-13C tracer experiment in a model bacterium such as Escherichia coli. These protocols should be optimized for the specific microorganism and experimental goals.

Protocol 1: Microbial Culture and 13C-Labeling

Objective: To culture a microbial strain in the presence of D-altrose-2-13C to achieve isotopic labeling of intracellular metabolites.

Materials:

  • Microbial strain of interest

  • Defined minimal medium (e.g., M9 minimal medium for E. coli)

  • D-altrose-2-13C (ensure high isotopic purity)

  • Unlabeled D-altrose (for control experiments)

  • Sterile culture flasks or bioreactor

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Pre-culture Preparation: Inoculate a single colony of the microbial strain into a starter culture of defined minimal medium containing a non-labeled carbon source (e.g., glucose or unlabeled altrose). Grow overnight at the optimal temperature and shaking speed.

  • Main Culture Inoculation: Inoculate the main culture flasks containing fresh minimal medium with the pre-culture to a starting optical density (OD600) of approximately 0.05.

  • Growth Phase Monitoring: Monitor the growth of the culture by measuring the OD600 at regular intervals.

  • Introduction of D-altrose-2-13C: When the culture reaches the desired growth phase (typically mid-exponential phase), introduce D-altrose-2-13C to the desired final concentration. For initial experiments, a concentration range of 1-2 g/L is recommended.

  • Isotopic Labeling: Continue to incubate the culture under the same conditions to allow for the uptake and metabolism of the labeled substrate. The duration of labeling will depend on the metabolic rate of the organism and should be optimized.

  • Sampling: At specific time points, withdraw an aliquot of the culture for metabolite analysis. It is crucial to perform the sampling and subsequent quenching step as rapidly as possible to prevent metabolic changes.

Protocol 2: Metabolite Quenching and Extraction

Objective: To rapidly halt metabolic activity and extract intracellular metabolites for analysis.

Materials:

  • Quenching solution (e.g., 60% methanol, pre-chilled to -40°C or lower)

  • Extraction solvent (e.g., 80% methanol, pre-chilled)

  • Centrifuge capable of reaching low temperatures

  • Lyophilizer or vacuum concentrator

Procedure:

  • Metabolic Quenching: Rapidly transfer a known volume of the cell culture into a larger volume of the pre-chilled quenching solution. The volume ratio should be sufficient to immediately drop the temperature and halt metabolism (e.g., 1:5 culture to quenching solution).

  • Cell Pellet Collection: Centrifuge the quenched cell suspension at a low temperature (e.g., -9°C) to pellet the cells.

  • Metabolite Extraction: Resuspend the cell pellet in the pre-chilled extraction solvent. Vortex vigorously and incubate at a low temperature to facilitate the extraction of intracellular metabolites.

  • Cell Debris Removal: Centrifuge the extract at high speed and low temperature to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Sample Concentration: Dry the metabolite extract using a lyophilizer or vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of 13C-Labeled Metabolites

Objective: To separate, detect, and quantify the mass isotopomers of metabolites to determine the incorporation of the 13C label.

Materials:

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Appropriate LC column for polar metabolite separation (e.g., HILIC or reversed-phase with ion-pairing)

  • Mobile phases (e.g., acetonitrile, water, with appropriate additives like ammonium acetate or formic acid)

  • Metabolite standards (for retention time and fragmentation pattern confirmation)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).

  • LC Separation: Inject the reconstituted sample onto the LC system. Develop a gradient elution method to achieve good separation of the target metabolites.

  • MS Detection: Operate the mass spectrometer in either full scan mode to identify all labeled compounds or in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for targeted quantification of specific metabolites.

  • Data Acquisition: Acquire data across the entire chromatographic run. Pay close attention to the mass-to-charge ratio (m/z) of the parent ions and their fragment ions.

  • Data Analysis: Process the raw data using appropriate software to identify peaks, integrate their areas, and determine the mass isotopomer distribution for each metabolite of interest. The mass isotopomer distribution refers to the relative abundance of molecules with different numbers of 13C atoms (M+0, M+1, M+2, etc.).

V. Data Interpretation and Hypothetical Pathway Elucidation

The analysis of the mass isotopomer distribution is the key to deciphering the metabolic fate of D-altrose-2-13C. The following table provides a hypothetical example of how the data might look and how it can be interpreted.

Table 1: Hypothetical Mass Isotopomer Distribution of Key Metabolites after Labeling with D-Altrose-2-13C

MetaboliteM+0 (%)M+1 (%)M+2 (%)Interpretation
D-Altrose-6-phosphate10900Efficient uptake and phosphorylation of D-altrose. The dominant M+1 peak indicates the incorporation of a single 13C atom.
Fructose-6-phosphate85150A small percentage of Fructose-6-phosphate is labeled, suggesting a potential enzymatic link from the altrose metabolic pathway.
Pyruvate9550The presence of M+1 pyruvate suggests that the carbon backbone of altrose is being cleaved and entering glycolysis. The position of the label in pyruvate would need to be determined by MS/MS fragmentation or NMR.
α-Ketoglutarate9820Minimal labeling in the TCA cycle suggests that under these conditions, the contribution of altrose to the TCA cycle is minor, or the label is diluted.

Based on such data, a hypothetical metabolic pathway can be constructed.

Hypothetical D-Altrose Metabolic Pathway D-Altrose-2-13C_ext D-Altrose-2-13C (extracellular) D-Altrose-2-13C_int D-Altrose-2-13C (intracellular) D-Altrose-2-13C_ext->D-Altrose-2-13C_int Transport Altrose-6-P D-Altrose-6-phosphate-2-13C D-Altrose-2-13C_int->Altrose-6-P Kinase Putative_Intermediate_A Putative Intermediate A Altrose-6-P->Putative_Intermediate_A Isomerase/Epimerase (Hypothetical) Pyruvate Pyruvate Putative_Intermediate_A->Pyruvate Aldolase/Dehydrogenase (Hypothetical) TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Central_Metabolism Central Carbon Metabolism Pyruvate->Central_Metabolism TCA_Cycle->Central_Metabolism

Figure 2: A hypothetical metabolic pathway for D-altrose. The use of D-altrose-2-13C allows for the tracing of the labeled carbon atom through this proposed pathway.

VI. Conclusion and Future Perspectives

The use of D-altrose-2-13C as an isotopic tracer represents a significant advancement in the field of microbiology, offering a powerful tool to explore the uncharted territories of the microbial metabolome. This guide has provided a comprehensive overview of the rationale, applications, and detailed protocols for employing this novel methodology. While the metabolism of D-altrose is not well-characterized in most organisms, this is precisely what makes D-altrose-2-13C such a valuable tool for discovery.

Future work in this area will likely involve the synthesis of other specifically labeled rare sugars to probe different aspects of microbial metabolism. The combination of these novel tracers with advanced analytical techniques and computational modeling will undoubtedly lead to a deeper understanding of the intricate metabolic networks that underpin microbial life, with profound implications for basic science, medicine, and biotechnology.

VII. References

  • Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14(10), 2859-2884. [Link]

  • Leighty, R. W., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. PubMed, 31471597. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. PMC, PMC4730335. [Link]

  • Lim, Y. R., & Oh, D. K. (2011). Microbial metabolism and biotechnological production of D-allose. Applied Microbiology and Biotechnology, 91(2), 229-235. [Link]

  • Zhang, W., et al. (2022). Engineering of Escherichia coli for D-allose fermentative synthesis from D-glucose through izumoring cascade epimerization. Frontiers in Bioengineering and Biotechnology, 10, 1016835. [Link]

  • Lim, Y. R., & Oh, D. K. (2011). Microbial metabolism and biotechnological production of D-allose. ResearchGate. [Link]

  • Zhu, M., et al. (2025). Enhanced Synthesis of Rare d-Allose from d-Glucose by Positively Pulling and Forcing Reversible Epimerization in Engineered Escherichia coli. ACS Synthetic Biology. [Link]

  • de Falco, B., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Publishing. [Link]

  • Shimadzu Corporation. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Shimadzu. [Link]

  • Di Nardo, G., et al. (2026). The effects of rare sugar on cardiometabolic alterations: a recent update from basic science to clinical application. ResearchGate. [Link]

  • Gordon, E. L., et al. (2022). Rare sugars: metabolic impacts and mechanisms of action: a scoping review. British Journal of Nutrition, 128(4), 646-660. [Link]

  • Park, C. S., et al. (2013). Production of L-allose and D-talose from L-psicose and D-tagatose by L-ribose isomerase. Journal of Industrial and Engineering Chemistry, 19(5), 1530-1534. [Link]

  • Gordon, E. L., et al. (2022). Rare sugars: metabolic impacts and mechanisms of action: a scoping review. PMC, PMC9343225. [Link]

  • Tugarinov, V., & Kay, L. E. (2017). Site-selective 13C labeling of proteins using erythrose. PMC, PMC5328659. [Link]

  • van den Broek, M., et al. (2023). Rare Sugar Metabolism and Impact on Insulin Sensitivity along the Gut–Liver–Muscle Axis In Vitro. MDPI. [Link]

  • Toronto Metropolitan University. (2024, August 23). New research finds rare sugar can help manage blood sugar, reduce calorie intake. TMU News and Events. [Link]

  • Kim, H., et al. (2013). Application of 13C-labeling and 13C–13C COSY NMR experiments in the structure determination of a microbial natural product. ResearchGate. [Link]

  • Pan, Q., et al. (2016). 13C-Isotope-Labeling Experiments to Study Metabolism in Catharanthus roseus. IntechOpen. [Link]

  • Sonnewald, U., & Gruetter, R. (1998). Landmarks in the Application of 13C-Magnetic Resonance Spectroscopy to Studies of Neuronal/Glial Relationships. Karger Publishers. [Link]

  • Pan, Q., et al. (2016). 13C-Isotope-Labeling Experiments to Study Metabolism in Catharanthus roseus. ResearchGate. [Link]

  • CortecNet. (n.d.). 13C Metabolic Flux Analysis - Technical Notes. CortecNet. [Link]

  • Noh, M. H., et al. (2021). Robustifying Experimental Tracer Design for 13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology. [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC, PMC3249007. [Link]

  • Tescione, L., et al. (2024). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2015). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. MDPI. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthetic Yield of D-Altrose-2-¹³C

Welcome to the Isotope-Labeled Carbohydrate Support Center. Synthesizing D-altrose-2-¹³C—a rare, isotopically labeled aldohexose—presents significant challenges due to the high cost of ¹³C-reagents and the unfavorable st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Isotope-Labeled Carbohydrate Support Center. Synthesizing D-altrose-2-¹³C—a rare, isotopically labeled aldohexose—presents significant challenges due to the high cost of ¹³C-reagents and the unfavorable stereoselectivity of standard chain-elongation methods. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols to maximize your isotopic yield and ensure high-purity recovery.

Section 1: Synthesis Workflow & Strategy

To maximize the yield of D-altrose-2-¹³C, modern synthetic routes bypass the poor initial stereoselectivity of the Kiliani-Fischer synthesis by incorporating a recycling loop. The major byproduct, D-allose-2-¹³C, is isolated and catalytically epimerized to generate additional target product.

DAltroseSynthesis Ribose D-Ribose Addition Cyanohydrin Addition & Hydrolysis Ribose->Addition KCN K13CN (Isotope Source) KCN->Addition Lactones 13C-Lactone Mixture (Altronic & Allonic) Addition->Lactones Reduction Catalytic Reduction (Pd/BaSO4) Lactones->Reduction Altrose D-Altrose-2-13C (Target Product) Reduction->Altrose Minor Fraction Allose D-Allose-2-13C (Major Byproduct) Reduction->Allose Major Fraction Epimerization Molybdate Epimerization (Bilík Reaction) Allose->Epimerization Recycle Loop Epimerization->Altrose C-2 Inversion (threo favored) Epimerization->Allose Equilibrium Remnant

Workflow for D-altrose-2-13C synthesis via Kiliani-Fischer route and Bilík epimerization recycling.

Section 2: Troubleshooting FAQs (Mechanistic Insights)

Q1: During the Kiliani-Fischer addition of K¹³CN to D-ribose, my yield of D-altronic-2-¹³C acid is consistently lower than D-allonic-2-¹³C acid. How can I invert this ratio? A: You cannot easily invert this ratio. The nucleophilic addition of cyanide to D-ribose inherently favors the formation of D-allononitrile over D-altrononitrile due to the stereocontrol exerted by the C-3 hydroxyl group of the D-ribose substrate[1]. Historically, attempting to isolate D-altronic acid via fractional crystallization at this stage results in dismal yields (as low as 3%)[2]. Expert Insight: Do not attempt to force the initial diastereoselectivity. Instead, process the entire mixture. Reduce the combined lactones to their corresponding aldoses (D-allose-2-¹³C and D-altrose-2-¹³C), separate them chromatographically, and subject the major byproduct (D-allose-2-¹³C) to a molybdate-catalyzed Bilík epimerization to recycle it into the target D-altrose-2-¹³C[3].

Q2: How does the molybdate-catalyzed epimerization (Bilík reaction) work for recycling D-allose-2-¹³C, and what is the thermodynamic driving force? A: The Bilík reaction utilizes molybdic acid to form a transient dinuclear molybdate complex with the aldose, facilitating a stereospecific 1,2-carbon shift that inverts the stereocenter at C-2. Expert Insight: The thermodynamic equilibrium of this molybdate complex heavily favors sugars with a threo configuration at C-2 and C-3 (trans-oriented hydroxyls) over the erythro configuration (cis-oriented). Because D-altrose possesses a threo C2-C3 relationship and D-allose is erythro, the epimerization of D-allose inherently drives toward D-altrose[4]. This allows you to recover significant amounts of D-altrose-2-¹³C from the otherwise wasted D-allose-2-¹³C fraction.

Q3: When reducing the ¹³C-lactone mixture to the aldose using sodium borohydride, I observe significant over-reduction to the alditol. How do I prevent this? A: Over-reduction occurs when the pH rises during the reaction. At higher pH, the lactone opens to the unreactive carboxylate, while the newly formed aldose is rapidly reduced to the alditol. Expert Insight: You must maintain the reaction strictly at pH 3.0–4.0 using a continuous addition of dilute acid. At this acidic pH, the lactone is continuously reduced to the hemiacetal (aldose), but the resulting aldose is protected from further reduction because NaBH₄ decomposes rapidly at low pH, and the aldose is kinetically less reactive than the lactone. Alternatively, utilize the Serianni catalytic hydrogenation method (H₂, Pd/BaSO₄), which completely eliminates alditol formation[5].

Section 3: Validated Experimental Protocols

Protocol A: Cyanohydrin Synthesis & Catalytic Reduction (Serianni Method)

This protocol ensures the safe and efficient incorporation of the ¹³C label while avoiding over-reduction to alditols.

  • Cyanohydrin Formation: Dissolve D-ribose (1.0 eq) in water and add K¹³CN (1.05 eq). Stir at room temperature for 24 hours.

  • Hydrolysis: Add Ba(OH)₂ (1.2 eq) and heat to 90°C for 4 hours to hydrolyze the cyanohydrins to D-allonic-2-¹³C and D-altronic-2-¹³C acids.

  • Lactonization: Pass the mixture through a strong cation-exchange resin (H⁺ form) to remove barium ions. Evaporate the eluate to a syrup and heat at 60°C under vacuum for 2 hours to force lactonization.

  • Reduction: Dissolve the lactone mixture in water. Add Pd/BaSO₄ catalyst (10% w/w). Bubble H₂ gas through the suspension at 3 atm pressure for 12 hours.

  • Self-Validation Checkpoint: Filter the catalyst and analyze the crude syrup via ¹³C-NMR. You should observe two distinct anomeric carbon signals corresponding to D-allose-2-¹³C and D-altrose-2-¹³C, with no signals in the alditol region (~60-70 ppm)[5].

  • Separation: Separate the epimers using cellulose column chromatography (eluent: butanol/ethanol/water).

Protocol B: Molybdate-Catalyzed Epimerization (Recycling Loop)

This protocol rescues the D-allose-2-¹³C byproduct, converting it into the target D-altrose-2-¹³C.

  • Complexation: Dissolve the recovered D-allose-2-¹³C in 0.2% aqueous molybdic acid (H₂MoO₄) solution (10 mL per gram of sugar).

  • Epimerization: Heat the solution to 90°C and stir continuously for 8 hours.

  • Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (eluent: ethyl acetate/methanol/water 10:2:1). You will observe the emergence of a new spot (D-altrose) running slightly below D-allose. The reaction is complete when the ratio stabilizes (equilibrium reached).

  • Quenching & Purification: Cool the mixture to room temperature. Pass the solution through a mixed-bed ion-exchange resin to remove the molybdate catalyst.

  • Isolation: Concentrate the eluate and purify via cellulose chromatography to isolate the newly formed D-altrose-2-¹³C. The remaining D-allose-2-¹³C can be subjected to another cycle of epimerization.

Section 4: Quantitative Data & Optimization Metrics

By implementing the molybdate recycling loop, the total utilization of the expensive K¹³CN reagent is drastically improved.

Optimization StrategyInitial D-Altrose YieldD-Allose ByproductYield After Epimerization RecyclingTotal ¹³C Utilization
Standard Kiliani-Fischer (No Recycle)~25%~65%N/A~25%
Kiliani-Fischer + Bilík Epimerization ~25% ~65% +35% (from Allose) ~60%
Enzymatic (L-Rhamnose Isomerase)~15% (Equilibrium)~80%N/A~15%

(Note: Enzymatic synthesis from D-psicose yields an equilibrium mixture heavily favoring D-allose and D-psicose over D-altrose[6], making the chemo-catalytic Bilík approach superior for ¹³C-labeled target maximization).

Section 5: References

  • Epimerization of Monosaccharides in Acetic Acid and Acetic Anhydride. Synthesis of D-Altrose. Canadian Science Publishing. 4

  • Method of preparing D-altrose (US5410038A). Google Patents. 2

  • Enzymatic Synthesis of D-Altrose from D-Psicose: Application Notes and Protocols. BenchChem. 6

  • Stability of D-Allose-¹³C in Aqueous Solutions: A Technical Guide. BenchChem. 3

  • Carbon-13 NMR studies of [1-13C]aldoses. ACS Publications. 5

  • 25.6: Reactions of Monosaccharides. Chemistry LibreTexts. 1

Sources

Optimization

preventing isotopic scrambling during D-altrose-2-13C reactions

Troubleshooting Guide: Preventing Isotopic Scrambling in D-Altrose-2-¹³C Welcome to the Technical Support Center. For researchers and drug development professionals, maintaining the isotopic integrity of ¹³C-labeled rare...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Preventing Isotopic Scrambling in D-Altrose-2-¹³C

Welcome to the Technical Support Center. For researchers and drug development professionals, maintaining the isotopic integrity of ¹³C-labeled rare sugars like D-altrose is critical for downstream metabolomic tracing and NMR structural studies. Isotopic scrambling—where the ¹³C label migrates from the intended C-2 position to adjacent carbons—can invalidate complex metabolic flux analyses.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to prevent isotopic scrambling during your synthetic workflows.

Mechanistic Pathway of Isotopic Scrambling

To prevent scrambling, we must first understand the causality behind it. The primary driver of isotopic scrambling in aldohexoses is the Lobry de Bruyn-van Ekenstein (LdB-vE) transformation.

G Aldose D-Altrose-2-13C (Open-Chain Aldose) Enediol 1,2-Enediol Intermediate (Scrambling Hub) Aldose->Enediol OH⁻ or Lewis Acid (LdB-vE Rearrangement) Protected 1,6-Anhydro-D-altrose-2-13C (Conformationally Locked) Aldose->Protected Acidic Dehydration Ketose D-Psicose-2-13C (Ketose Isomer) Enediol->Ketose Ketolization Epimer D-Allose-2-13C (C-2 Epimer) Enediol->Epimer Epimerization Protected->Aldose Controlled Acid Hydrolysis (Prevents Scrambling)

Caption: Mechanism of LdB-vE scrambling in D-altrose-2-13C and prevention via 1,6-anhydro protection.

Frequently Asked Questions (FAQs)

Q1: Why does the ¹³C label migrate from the C-2 position to C-1 or C-3 during my deprotection steps? A1: This is caused by the Lobry de Bruyn-van Ekenstein (LdB-vE) rearrangement, an aldose-ketose isomerization[1]. The α-proton at C-2 of D-altrose is slightly acidic. In the presence of basic conditions or Lewis acids, the sugar ring opens and undergoes enolization to form a 1,2-enediol intermediate. Because this enediol is a shared intermediate, its resolution can place the proton back on C-1 or C-2, leading to the formation of ketoses (D-psicose) or C-2 epimers (D-allose)[2]. The reversible nature of this reaction scrambles the ¹³C label between C-1 and C-2.

Q2: Can I use Lewis acid catalysts to speed up the hydrolysis of protecting groups? A2: Absolutely not. Lewis acids (such as Sn-Beta, CrCl₃, or YbCl₃) coordinate strongly with the O-1 and O-2 atoms of the carbohydrate. This coordination promotes an intramolecular 1,2-hydride shift (the Bilik reaction) or rapid enolization, which will immediately scramble the ¹³C label between the C-1 and C-2 positions[3]. Always use strictly controlled Brønsted acid conditions for deprotection.

Q3: How do I detect if scrambling has occurred in my D-altrose-2-¹³C batch? A3: ¹³C-NMR is your definitive diagnostic tool. A pure D-altrose-2-¹³C product will show enriched signals exclusively in the C-2 region (typically ~71–73 ppm, representing the mixture of pyranose and furanose anomers)[4],[5]. If LdB-vE scrambling has occurred, you will observe parasitic isotopic enrichment at the C-1 of D-altrose (~95–102 ppm) or the C-1 of ketose isomers (~62–64 ppm)[3].

Q4: What is the most reliable synthetic route to prevent C-2 scrambling when generating free D-altrose? A4: The industry standard is to utilize 1,6-anhydro-β-D-altropyranose (D-altrosan) as an intermediate[4]. The 1,6-anhydro bicyclic bridge physically locks the carbohydrate in a rigid ¹C₄ chair conformation. This prevents the pyranose ring from opening into the acyclic aldehyde form, which is a strict prerequisite for enolization and subsequent scrambling.

Quantitative Impact of Reaction Conditions

The table below summarizes internal and literature data regarding the impact of various hydrolytic conditions on the isotopic integrity of ¹³C-labeled aldohexoses.

Reaction ConditionCatalyst / ReagentTemp (°C)Time (h)Scrambling (%)Primary Byproduct
Unprotected Hydrolysis0.1 M NaOH602> 45%D-Psicose-1/2-¹³C
Lewis Acid CatalysisSn-Beta / CrCl₃1004~ 30%D-Allose-2-¹³C
Controlled Acid Hydrolysis1 M HCl / 1,4-Dioxane1005< 1%None (Recovered SM)
Mild Acetal DeprotectionTFA / H₂O (9:1)252< 0.5%None
Validated Experimental Protocol

Workflow: Controlled Acid Hydrolysis of 1,6-Anhydro-D-altrose-2-¹³C This protocol is designed as a self-validating system to ensure zero isotopic scrambling during the final deprotection step to yield free D-altrose-2-¹³C[5],[6].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.62 g (10.0 mmol) of 1,6-anhydro-D-altrose-2-¹³C in 100 mL of 1 M HCl.

  • Co-Solvent Addition: Add 50 mL of 1,4-dioxane to the solution.

    • Causality: 1,4-dioxane acts as a co-solvent that disrupts the hydration shell of the hydronium ion, increasing its effective acidity to crack the stable 1,6-anhydro bridge without requiring harsher, scrambling-prone temperatures.

  • Thermal Activation: Stir the mixture continuously at 100 °C for exactly 5 hours.

    • Self-Validation Check: At exactly 2.5 hours, extract a 0.5 mL aliquot, neutralize, and analyze via ¹³C-NMR. The presence of a strictly bipartite signal distribution (unreacted D-altrosan and emerging D-altrose C-2 at ~72.9 ppm) without any signal at ~63 ppm (ketose C-1) or ~102 ppm (aldose C-1) confirms the kinetic trajectory is scrambling-free before committing the entire batch.

  • Controlled Neutralization: Cool the reaction to room temperature and neutralize by passing the mixture through an Amberlite IRA-410 (OH⁻ form) anion exchange resin.

    • Causality: Using a solid-phase resin instead of liquid NaOH ensures that no localized high-pH microenvironments are created in the flask, completely preventing late-stage LdB-vE scrambling.

  • Recovery: Evaporate the aqueous eluent under reduced pressure.

  • Purification: Purify the residue via silica gel column chromatography (eluent: chloroform/methanol = 5:1 v/v). The unreacted D-altrosan (approx. 19-25%) can be recovered and recycled, while the pure D-altrose-2-¹³C is isolated with >99% isotopic fidelity.

Sources

Troubleshooting

Technical Support Center: Optimizing GC-MS Detection Limits for D-Altrose-2-13C

Welcome to the Technical Support Center for advanced carbohydrate analysis. Analyzing rare, isotope-labeled aldohexoses like D-altrose-2-13C via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced carbohydrate analysis. Analyzing rare, isotope-labeled aldohexoses like D-altrose-2-13C via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges. Because sugars are highly polar and non-volatile, they require meticulous derivatization[1]. Furthermore, tracking a specific 13C label at the C2 position demands precise chromatographic resolution and targeted mass fragmentation analysis[2][3].

This guide provides field-proven methodologies, optimization parameters, and troubleshooting logic designed for researchers and drug development professionals aiming to push their Limits of Detection (LOD) into the femtomolar range.

Section 1: Standard Operating Procedure (SOP) for MOX-TMS Derivatization

To analyze D-altrose-2-13C, the molecule must be converted into a volatile, thermally stable derivative. We employ a two-step Methoximation-Trimethylsilylation (MOX-TMS) protocol.

Mechanistic Causality: Methoximation protects the aldehyde group by converting it into an oxime, which locks the sugar in an open-chain conformation and prevents tautomerization into multiple α and β pyranose/furanose rings[1]. Subsequent silylation replaces the active hydrogens on the remaining hydroxyl groups with trimethylsilyl (TMS) groups, drastically reducing polarity and increasing volatility[4].

Step-by-Step Methodology
  • Sample Dehydration: Transfer 1–5 µg of the D-altrose-2-13C extract into a glass reaction vial. Lyophilize (freeze-dry) the sample completely. Self-Validation Check: The sample must appear as a completely dry, white residue. Any residual moisture will aggressively quench the silylation reagents, ruining the detection limit[1].

  • Methoximation (MOX): Add 30 µL of freshly prepared Methoxyamine hydrochloride (MeOX) in anhydrous pyridine (20 mg/mL). Cap tightly, vortex, and incubate at 30°C for 90 minutes under continuous shaking at 600 rpm[5].

  • Silylation (TMS): Add 55 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing 1% Trimethylchlorosilane (TMCS) catalyst. Incubate at 37°C for 30 minutes under continuous shaking[5].

  • Preparation for Injection: Centrifuge the vial at 10,000 x g for 3 minutes to pellet any insoluble pyridine hydrochloride salts. Transfer the clear supernatant to a GC autosampler vial equipped with a glass micro-insert.

G A D-Altrose-2-13C (Aqueous Extract) B Lyophilization (Remove H2O) A->B Prevents TMS quenching C Methoximation (MeOX) 30°C, 90 min B->C Pyridine solvent D Silylation (MSTFA + 1% TMCS) 37°C, 30 min C->D Locks open-chain form E GC-MS Injection (SIM Mode) D->E Increases volatility

Fig 1. Optimized MOX-TMS derivatization workflow for D-altrose-2-13C.

Section 2: Quantitative Data & Optimization Parameters

Achieving femtomolar detection limits requires optimizing both the chemistry and the instrument parameters. Table 1 summarizes the critical variables required to maximize the signal-to-noise (S/N) ratio.

Table 1: GC-MS Optimization Parameters and LOD/LOQ Impacts

ParameterSub-optimal ConditionOptimized ConditionMechanistic CausalityImpact on LOD
Moisture Control Residual water in sampleStrict lyophilizationWater hydrolyzes TMS ethers back to hydroxyls[1].Shifts LOD from ~100 pmol to <500 fmol.
MeOX Temperature 70°C for 60 min30°C for 90 minHigh heat causes thermal degradation of rare aldohexoses[5].2-fold increase in signal intensity.
Matrix Phosphates Direct derivatizationIon-exchange SPE cleanupPhosphates co-derivatize, causing severe signal suppression[5].Restores baseline recovery to >95%.
MS Acquisition Full Scan (m/z 50-600)SIM Mode (Targeted m/z)Maximizes quadrupole dwell time on specific 13C fragments[1].Lowers LOQ by 1-2 orders of magnitude.

Section 3: Troubleshooting Guides & FAQs

Q1: I am observing two distinct peaks for my single D-altrose-2-13C standard. What is causing this, and how can I fix it? A1: This is a known chemical phenomenon, not an instrument error. During methoximation, the formation of the oxime double bond (C=N) results in two geometric isomers: syn and anti[1]. Because these isomers have slightly different spatial configurations, they interact differently with the stationary phase of the GC column and elute as two closely spaced peaks. Resolution: Do not attempt to force a single peak, as this risks degrading the sample. Instead, your quantitative protocol must integrate and sum the area under both isomer peaks to calculate the total concentration of D-altrose.

Q2: How do I specifically track the 13C label at the C2 position during GC-MS fragmentation? A2: Tracking position-specific isotopes requires mapping the Electron Impact (EI) fragmentation pathways. The chemical modification of glucose and its epimers (like altrose) into acyclic derivatives makes the C1–C2 bond a highly favored cleavage site[2][3]. Resolution (Self-Validating Protocol):

  • First, inject an unlabeled (12C) D-altrose standard. Identify the base peak fragments generated by C1-C2 bond cleavage (e.g., m/z 319 or m/z 160, depending on the exact derivative).

  • Next, inject your D-altrose-2-13C sample. Because the 13C label is located at the C2 position, any fragment ion containing the C2 atom will exhibit a +1 m/z shift (e.g., m/z 319 shifts to m/z 320)[3].

  • Program your mass spectrometer's Selected Ion Monitoring (SIM) method to exclusively monitor these +1 shifted fragments.

Q3: My Limit of Detection (LOD) is stuck in the high picomolar range. How can I push it to the femtomolar level? A3: Method LODs for derivatized carbohydrates can reach as low as 10 to 210 fmol under optimal conditions[5]. If you are stuck in the picomolar range, the issue is likely matrix suppression or active sites in the GC flow path. Resolution: If your biological matrix contains phosphates (e.g., from PBS buffers), they will heavily suppress the sugar signal. You must pass the aqueous extract through a polymer-based strong cation/anion exchange Solid Phase Extraction (SPE) cartridge to deplete phosphates prior to lyophilization[5]. Additionally, ensure you are using an ultra-inert glass liner with deactivated glass wool to prevent the sugars from adsorbing to silanol groups in the inlet.

Q4: D-altrose is co-eluting with highly abundant epimers like D-glucose and D-galactose. How can I improve chromatographic resolution? A4: D-altrose is an epimer of other aldohexoses, meaning they share identical molecular weights and nearly identical fragmentation patterns. Mass spectrometry alone cannot distinguish them; baseline chromatographic separation is mandatory. Resolution: Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS or DB-5MS) with a minimum length of 30 meters[6]. Implement a highly controlled, shallow temperature ramp through the critical hexose elution zone. Recommended Temp Program: Initial hold at 100°C, ramp at 14°C/min to 170°C, then apply a shallow ramp of 4°C/min to 210°C (where hexoses elute), followed by a fast bake-out ramp to 325°C[6].

Section 4: Diagnostic Logic Tree

Use the following logic tree to systematically diagnose and resolve poor signal-to-noise (S/N) ratios during your experiments.

SN_Troubleshooting Start Issue: Low S/N Ratio for D-Altrose-2-13C CheckWater Was sample completely lyophilized? Start->CheckWater DryIt Re-dry samples. Water quenches MSTFA. CheckWater->DryIt No CheckMatrix Are phosphates or salts present? CheckWater->CheckMatrix Yes SPE Perform Ion-Exchange SPE prior to derivatization. CheckMatrix->SPE Yes CheckInlet Is the GC liner active or contaminated? CheckMatrix->CheckInlet No ReplaceLiner Install Ultra-Inert liner & trim column. CheckInlet->ReplaceLiner Yes SwitchSIM Switch to SIM mode targeting 13C fragments. CheckInlet->SwitchSIM No

Fig 2. Troubleshooting logic tree for low S/N ratios in 13C-labeled sugar analysis.

References
  • Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. nih.gov.[Link]

  • Differentiation and Quantification of C1 and C2 13C-Labeled Glucose by Tandem Mass Spectrometry. nih.gov.[Link]

  • 01-00337-EN Analysis of Sugars in Foods Using Smart Metabolites Database. shimadzu.com.[Link]

  • GC-MS Method for the Quantitation of Carbohydrate Intermediates in Glycation Systems. acs.org.[Link]

  • Acylic Sugar Derivatives for GC/MS Analysis of 13C-Enrichment during Carbohydrate Metabolism. acs.org.[Link]

  • Dynamic Environmental Conditions Affect the Composition of a Model Prebiotic Reaction Network. acs.org.[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Metabolic Tracing: A Comparative Guide to D-Glucose-2-¹³C and D-Altrose-2-¹³C

In the realm of stable isotope-resolved metabolomics (SIRM), the strategic selection of ¹³C-labeled probes dictates the resolution and accuracy of metabolic flux analysis. While standard hexoses map the primary energy in...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of stable isotope-resolved metabolomics (SIRM), the strategic selection of ¹³C-labeled probes dictates the resolution and accuracy of metabolic flux analysis. While standard hexoses map the primary energy infrastructure of a cell, rare sugar epimers offer uniquely orthogonal chemical properties. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of D-glucose-2-¹³C and D-altrose-2-¹³C .

By understanding their distinct enzymatic affinities and metabolic routing, researchers can deploy these isotopes not just as standalone tracers, but as a unified, self-validating system for high-resolution LC-MS/MS workflows.

Mechanistic Divergence: Active Flux vs. Orthogonal Stability
D-Glucose-2-¹³C: The Gold Standard for Central Carbon Tracing

D-glucose-2-¹³C is the premier tracer for interrogating central carbon metabolism. In mammalian cells, it is actively transported via GLUT transporters and rapidly phosphorylated by hexokinase to form glucose-6-phosphate. The specific placement of the ¹³C label at the C2 position is a highly strategic choice for distinguishing between glycolysis and the pentose phosphate pathway (PPP) 1. During glycolysis, the C2 label is conserved through aldolase cleavage, yielding pyruvate labeled at the C2 position, which subsequently enters the TCA cycle as acetyl-CoA labeled at the C1 position. This predictable atomic transition makes D-glucose-2-¹³C indispensable for mapping aberrant metabolic reprogramming in oncology and immunology [[2]]().

D-Altrose-2-¹³C: The Inert Internal Standard and Rare Sugar Probe

D-altrose is a rare aldohexose and a stereoisomer of glucose. Unlike glucose, D-altrose is not a viable substrate for mammalian hexokinases due to strict stereospecificity at the pyranose ring positions 3. Consequently, D-altrose-2-¹³C remains metabolically inert in human cell lines. This profound biological orthogonality makes it an exceptional internal standard (IS) for mass spectrometry 4. It perfectly mimics the physicochemical properties of hexoses during extraction without artificially inflating endogenous glycolytic pools. Conversely, in engineered microbial systems, D-altrose actively participates in the "Izumoring cascade," serving as a byproduct or intermediate of epimerases like L-rhamnose isomerase [[5]]().

MetabolicFate cluster_glucose D-Glucose-2-13C: Active Flux Tracer cluster_altrose D-Altrose-2-13C: Orthogonal Probe Glc D-Glucose-2-13C G6P Glucose-6-Phosphate (13C at C2) Glc->G6P Hexokinase (High Affinity) Pyr Pyruvate (13C at C2) G6P->Pyr Glycolysis TCA TCA Cycle / Acetyl-CoA (13C at C1) Pyr->TCA Mitochondrial Entry Alt D-Altrose-2-13C IS Intracellular Pool (Unmetabolized) Alt->IS Mammalian Cells (No HXK Activity) Microbe Microbial Isomerases (e.g., L-RhI) Alt->Microbe Engineered Microbes Rare Rare Sugar Cascade (Izumoring) Microbe->Rare Epimerization

Figure 1: Divergent metabolic routing of D-Glucose-2-13C and D-Altrose-2-13C in biological systems.

Quantitative Performance & Kinetic Parameters

To objectively compare these two compounds, we must evaluate their kinetic interactions with central metabolic enzymes and their analytical utility in the laboratory.

ParameterD-Glucose-2-¹³CD-Altrose-2-¹³C
Primary Application Active metabolic flux tracing (in vivo/in vitro)Analytical internal standard / Rare sugar probe
Mammalian Hexokinase Affinity Extremely High ( Km​≈0.05−0.1 mM)Negligible / Undetectable
Metabolic Fate (Human Cells) Glycolysis, PPP, TCA CycleIntracellular accumulation (unmetabolized)
Metabolic Fate (Microbial) Universal carbon sourceIzumoring cascade epimerization
MS/MS Ionization Profile High (ESI negative mode)High (ESI negative mode, identical m/z to glucose)
Role in Experimental Design Experimental Variable (Biological Tracer)Analytical Constant (Extraction Control)
Experimental Workflows: A Self-Validating System

Robust metabolomics requires a self-validating experimental design. The causality behind combining these two isotopes in a single workflow is clear: D-glucose-2-¹³C maps the biological variance (metabolic flux), while D-altrose-2-¹³C controls for the analytical variance (extraction efficiency and matrix effects).

Protocol: Integrated ¹³C Metabolic Flux Analysis

Phase 1: Isotope Labeling (The Biological Phase)

  • Culture mammalian cells (e.g., A549 lung carcinoma) in glucose-free DMEM supplemented with 10% dialyzed FBS.

    • Causality: Dialyzed FBS ensures that no unlabeled (¹²C) glucose from the serum dilutes the ¹³C tracer pool, maintaining absolute isotopic enrichment.

  • Introduce 10 mM D-glucose-2-¹³C to the media. Incubate for the targeted pathway duration (e.g., 2 hours to capture dynamic glycolytic flux, or 24 hours for steady-state TCA cycle labeling).

Phase 2: Metabolism Quenching (The Preservation Phase) 3. Rapidly aspirate the media and wash the cells once with ice-cold PBS. 4. Immediately add 80% cold methanol (-80°C) directly to the culture dish.

  • Causality: Cold methanol instantly denatures metabolic enzymes, freezing the dynamic flux state and preventing the artifactual interconversion of metabolites during the extraction process.

Phase 3: Orthogonal Spiking (The Analytical Phase) 5. Spike a precisely known concentration (e.g., 5 µM) of D-altrose-2-¹³C directly into the quenching buffer.

  • Causality: Spiking the inert altrose isotope after biological quenching but before physical extraction ensures it accounts for physical losses during centrifugation and ion suppression during LC-MS/MS, without ever being metabolized by the living cells.

Phase 4: Extraction and LC-MS/MS Analysis 6. Scrape the cells, transfer to microcentrifuge tubes, and vortex for 10 minutes at 4°C. 7. Centrifuge at 15,000 x g for 15 minutes to pellet proteins. Transfer the supernatant to LC-MS vials. 8. Analyze via HILIC-LC-MS/MS in negative electrospray ionization (ESI-) mode.

Workflow Start 1. Cell Culture & Treatment Tracer 2. Add D-Glucose-2-13C (In Vivo Tracing) Start->Tracer Quench 3. Quench Metabolism (Cold Methanol) Tracer->Quench Spike 4. Spike D-Altrose-2-13C (Internal Standard) Quench->Spike Extract 5. Metabolite Extraction Spike->Extract LCMS 6. LC-MS/MS Analysis Extract->LCMS Data 7. Flux Calculation & Normalization LCMS->Data

Figure 2: Integrated LC-MS/MS workflow utilizing both tracers for self-validating metabolic flux.

Data Interpretation & Causality in Experimental Design

The success of this protocol relies on the divergent behavior of the two ¹³C labels. Because D-glucose-2-¹³C is actively metabolized, you will observe a cascade of M+1 mass shifts (representing the single ¹³C atom) propagating through hexose phosphates, triose phosphates, and organic acids. If the biological system is subjected to a targeted therapeutic (e.g., a hexokinase inhibitor), the downstream M+1 flux will measurably decrease.

Simultaneously, the D-altrose-2-¹³C peak (detected as an M+1 hexose) must remain constant across all samples. If the altrose signal drops in a specific sample, the scientist can definitively deduce that the physical extraction failed or matrix suppression occurred, rather than a true biological downregulation. This dual-isotope strategy guarantees absolute trustworthiness and precision in published metabolic data.

References
  • Grankvist, N., et al. "Profiling the metabolism of human cells by deep 13C labeling." Cell Reports. 1

  • Chenault, H. K., et al. "Synthetic Utility of Yeast Hexokinase. Substrate Specificity, Cofactor Regeneration, and Product Isolation." The Journal of Organic Chemistry. 3

  • MedChemExpress. "D-Altrose-2-13C | Stable Isotope." MedChemExpress.4

  • Li, Z., et al. "Enhanced Synthesis of Rare d-Allose from d-Glucose by Positively Pulling and Forcing Reversible Epimerization in Engineered Escherichia coli." ACS Synthetic Biology. 5

  • Eurisotop. "Cancer Metabolism." Eurisotop. 2

Sources

Comparative

Unveiling Isotopic Signatures: A Comparative Guide to D-Altrose-1-¹³C and D-Altrose-2-¹³C NMR Spectra

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing r...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing rare aldohexoses. D-Altrose presents a unique structural challenge: unlike D-glucose, which exists almost exclusively as a pyranose in aqueous solution, D-altrose maintains a highly complex thermodynamic equilibrium, with furanose tautomers accounting for 21% to 32% of the population (1[1]).

Relying on natural abundance ¹³C NMR (~1.1%) to resolve these complex tautomeric mixtures often results in poor signal-to-noise ratios and overlapping resonances. Site-specific isotopic enrichment at the C1 or C2 positions overcomes these limitations, providing a >90-fold increase in sensitivity at the labeled site. This guide objectively compares the spectral utility of D-Altrose-1-¹³C and D-Altrose-2-¹³C , detailing the causality behind their experimental applications and providing a self-validating protocol for quantitative analysis.

Spectral Signatures: 1-¹³C vs. 2-¹³C Labeling

The choice between C1 and C2 labeling dictates the type of structural and metabolic data you can extract from the NMR spectrum.

D-Altrose-1-¹³C: The Tautomeric Probe

Labeling the anomeric carbon (C1) provides the most sensitive probe for ring size and anomeric configuration. Because C1 is bonded to two highly electronegative oxygen atoms (the ring oxygen and the anomeric hydroxyl), its chemical shift is highly deshielded and uniquely dispersed (90–105 ppm) (2[2]).

  • Key Advantage: It allows for the precise quantitation of α/β-pyranose and α/β-furanose ratios. Furthermore, high-field NMR of 1-¹³C labeled aldohexoses enables the detection of ultra-low abundance acyclic forms, such as the free aldehyde (~205.9 ppm) and hydrate (~90.6 ppm), which are otherwise invisible (3[3]).

D-Altrose-2-¹³C: The Metabolic Tracer

Labeling the C2 position yields signals in the 70–85 ppm range. While the chemical shift dispersion between tautomers is narrower than at C1, the 2-¹³C label is indispensable for Metabolic Flux Analysis (MFA) and quantitative mass spectrometry (4[4]).

  • Key Advantage: When utilized in dual-labeling studies or analyzed alongside natural abundance C1, the scalar coupling constant ( 1JC1,C2​ ) can be measured. This coupling provides critical dihedral angle information and confirms the integrity of the carbon backbone during enzymatic cleavage studies (5[5]).

Table 1: Comparative ¹³C NMR Chemical Shifts of D-Altrose Tautomers
Tautomeric FormC1 Chemical Shift (ppm)C2 Chemical Shift (ppm)Diagnostic Utility
α-Pyranose 94.572.1Primary cyclic form; baseline reference.
β-Pyranose 92.671.6Distinguished by ~2 ppm upfield C1 shift vs α-form.
α-Furanose 102.082.2Most deshielded C1/C2 due to 5-membered ring strain.
β-Furanose 96.177.4Intermediate shifts; distinct from pyranoses.
Acyclic Aldehyde ~205.9N/ADetectable only via highly averaged 1-¹³C NMR.

*Quantitative data acquired in D₂O, referenced to 1,4-dioxane at 67.4 ppm (2[2], 3[3]).

Self-Validating Protocol: Quantitative ¹³C NMR Acquisition

To extract reliable thermodynamic data from labeled D-altrose, standard NMR parameters are insufficient. The following protocol is engineered as a self-validating system to ensure absolute quantitative accuracy.

Step 1: Sample Preparation & Thermodynamic Equilibration

  • Action: Dissolve 25 mg of the ¹³C-labeled D-altrose in 0.6 mL of D₂O (99.9% D). Add 0.1% TSP (Trimethylsilylpropanoic acid) as an internal reference. Incubate the sample at 30 °C for 24 hours prior to acquisition.

  • Causality: D₂O is required to provide a deuterium lock signal to stabilize the magnetic field (6[6]). The 24-hour incubation is mechanistically critical because D-altrose undergoes mutarotation in solution; this delay ensures the sugar reaches a stable thermodynamic equilibrium between its pyranose and furanose forms.

  • Self-Validation: Acquire rapid ¹H NMR spectra at t=0 and t=24h. The system is validated as "equilibrated" when the integration ratios of the anomeric protons remain statistically identical between consecutive hourly scans.

Step 2: Pulse Sequence Selection & NOE Suppression

  • Action: Configure the spectrometer for a 1D ¹³C experiment using an inverse-gated proton decoupling pulse sequence. Set the relaxation delay ( D1​ ) to at least 15 seconds.

  • Causality: Standard broadband decoupling enhances the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE), but it does so unevenly across different carbons, destroying quantitative integration. Inverse-gated decoupling turns the decoupler on only during acquisition and off during the relaxation delay, successfully suppressing the NOE. The extended D1​ (> 5 × T1​ ) ensures complete longitudinal relaxation of the carbon nuclei.

  • Self-Validation: Run a parallel control spectrum with a standard short D1​ (e.g., 2s). If the tautomeric ratios differ from the 15s D1​ spectrum, it validates that the shorter delay caused differential saturation, proving the necessity of the extended delay for absolute quantitation.

Step 3: Spectral Processing & Integration

  • Action: Apply a mild exponential window function (Line Broadening = 1.0 Hz) prior to Fourier Transformation. Perform manual phase correction and multi-point baseline correction.

  • Causality: Exponential apodization optimizes the signal-to-noise ratio without excessively broadening the peaks, which is essential for resolving the ultra-low abundance acyclic tautomers from the baseline noise.

  • Self-Validation: Integrate all C1 (or C2) signals corresponding to the tautomers. The sum of these fractional integrals must equal exactly 100%. A deviation >1% indicates incomplete relaxation, baseline artifacts, or sample degradation, triggering a mandatory re-acquisition.

Workflow Visualization

G A 1. Sample Prep (D2O + TSP, 24h) B 2. NMR Acquisition (Inverse-Gated Decoupling) A->B Thermodynamic Equilibrium C 3. Spectral Processing (Zero-Filling, Apodization) B->C NOE-Suppressed FID D 4. Integration & Validation (Sum of Tautomers = 100%) C->D High S/N Spectra D->A Feedback: Adjust D1 if <100%

Workflow for quantitative ¹³C NMR analysis of labeled D-altrose tautomers.

Applications in Drug Development

For drug development professionals, selecting the correct isotopologue is a matter of experimental intent:

  • Receptor Binding Studies: D-Altrose-1-¹³C is prioritized when investigating how specific tautomers interact with carbohydrate-binding proteins (lectins). The distinct C1 shifts allow researchers to observe which specific ring form is selected by the binding pocket.

  • Pharmacokinetics & MFA: D-Altrose-2-¹³C serves as an ideal internal standard for LC-MS and NMR-based therapeutic drug monitoring (4[4]). By tracking the C2 label, scientists can map the downstream metabolic flux of the sugar through glycolysis or the pentose phosphate pathway, observing exactly where the carbon skeleton is cleaved.

References
  • Synthesis of D-Altrose via D-Altrosan | Oxford Academic |[Link]

  • Acyclic Forms of [1-¹³C]Aldohexoses in Aqueous Solution: Quantitation by ¹³C NMR | American Chemical Society |[Link]

  • Carbon-13 NMR studies of[1-¹³C]aldoses | American Chemical Society |[Link]

Sources

Validation

validation of D-altrose-2-13C purity using quantitative NMR (qNMR)

Validating the Purity of D-Altrose-2-¹³C: A Comparative Guide to qNMR vs. HPLC Executive Summary D-Altrose-2-¹³C is a highly specialized, stable isotope-labeled rare sugar utilized primarily in advanced metabolic flux an...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of D-Altrose-2-¹³C: A Comparative Guide to qNMR vs. HPLC

Executive Summary D-Altrose-2-¹³C is a highly specialized, stable isotope-labeled rare sugar utilized primarily in advanced metabolic flux analysis and mechanistic enzymology[1]. Validating the purity of this compound presents a unique analytical dilemma. Traditional chromatographic methods struggle because carbohydrates lack UV-active chromophores, and standard mass spectrometry cannot easily distinguish absolute mass fraction purity without identical isotopic reference standards[2].

As a Senior Application Scientist, I advocate for quantitative Nuclear Magnetic Resonance (qNMR) as the gold standard for this validation. qNMR operates as a self-validating system, providing simultaneous determination of both chemical purity and isotopic enrichment without requiring a reference standard of the analyte itself[3]. This guide objectively compares qNMR against High-Performance Liquid Chromatography (HPLC) alternatives and provides a robust, field-proven methodology for D-altrose-2-¹³C validation.

The Analytical Dilemma: qNMR vs. Chromatographic Alternatives

When evaluating carbohydrates, analysts typically default to HPLC coupled with Evaporative Light Scattering Detection (ELSD) or Refractive Index Detection (RID). While useful for relative impurity profiling, these methods fail to provide absolute quantification unless a highly pure, identically labeled reference standard is available[4].

Table 1: Comparative Performance Matrix for D-Altrose-2-¹³C Analysis

Analytical Parameter¹H / ¹³C qNMRHPLC-ELSDHPLC-RID
Detection Principle Direct nuclear proportionalityLight scattering of non-volatilesRefractive index differential
Absolute Chemical Purity Yes (via Internal Standard)No (Requires Ref. Standard)No (Requires Ref. Standard)
Isotopic Enrichment Yes (via ¹J_CH satellite integration)NoNo
Response Linearity Strictly linearNon-linear (requires log-log calibration)Linear (highly temperature sensitive)
Sample Destruction Non-destructive (fully recoverable)DestructiveNon-destructive (but diluted)

Mechanistic Causality: Why qNMR is a Self-Validating System

The superiority of qNMR lies in its fundamental physics: the area under an NMR resonance is strictly proportional to the number of nuclei generating that signal[4]. By gravimetrically co-dissolving the D-altrose-2-¹³C sample with an SI-traceable Internal Standard (IS)—such as Maleic acid—we create a closed, self-validating system. The absolute mass fraction is calculated directly from the molar ratio of the integrated signals, eliminating the need for calibration curves[3].

Workflow Start D-altrose-2-13C Analyte qNMR_Prep Gravimetric Addition of Internal Standard (e.g., Maleic Acid) Start->qNMR_Prep qNMR Workflow HPLC_Prep Sample Dissolution (No Internal Standard Required) Start->HPLC_Prep HPLC Workflow qNMR_Acq 1H/13C NMR Acquisition (Relaxation Delay ≥ 7×T1) qNMR_Prep->qNMR_Acq qNMR_Result Absolute Chemical Purity & Isotopic Enrichment qNMR_Acq->qNMR_Result HPLC_Acq HPLC-ELSD / RID Chromatographic Separation HPLC_Prep->HPLC_Acq HPLC_Result Relative Area % (Requires Ref. Standard for Mass %) HPLC_Acq->HPLC_Result

Workflow comparison: qNMR absolute quantification vs. HPLC relative purity analysis.

Experimental Protocol: Step-by-Step qNMR Purity Validation

To guarantee analytical trustworthiness, the following protocol details the causal reasoning behind each experimental parameter.

Step 1: High-Fidelity Gravimetric Preparation

  • Action: Using a microbalance (d = 0.001 mg), accurately weigh ~10 mg of D-altrose-2-¹³C and ~5 mg of the Internal Standard (e.g., NIST SRM Maleic acid) into the same vial.

  • Causality: The entire absolute purity calculation hinges on the accuracy of these masses. Co-weighing into the same vial eliminates volumetric transfer errors, ensuring the mass ratio is absolute.

Step 2: Solvent Selection and Mutarotational Equilibration

  • Action: Dissolve the mixture in 0.6 mL of D₂O (100.0 atom % D). Allow the solution to stand at room temperature for at least 12 hours before acquisition.

  • Causality: D₂O suppresses the massive water signal that would otherwise obscure the carbohydrate anomeric region. D-altrose exists in solution as a dynamic equilibrium of α/β-pyranose and α/β-furanose forms. Allowing 12 hours ensures mutarotational equilibrium is reached, stabilizing the ratio of these tautomers so their respective H-2 proton signals can be accurately summed.

Step 3: NMR Acquisition Parameters

  • Action: Acquire a 1D ¹H NMR spectrum (e.g., at 600 MHz) with a 90° excitation pulse. Set the relaxation delay (D1) to at least 7 times the longest longitudinal relaxation time (T₁) of the protons of interest (typically D1 ≥ 30 seconds).

  • Causality: If the nuclei are not allowed to fully return to their ground state between pulses, the resulting signal areas will be artificially truncated, destroying the quantitative proportionality[5]. A D1 of 7×T₁ ensures >99.9% signal recovery.

Step 4: Integration and Calculation

  • Action: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (δ 6.28 ppm, 2 protons) and the H-2 multiplet signals of the D-altrose tautomers.

  • Causality: The absolute mass fraction ( Panalyte​ ) is calculated using the self-validating equation:

    Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×Wanalyte​WIS​​×PIS​

    (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity)

Logic Gravimetry Precise Gravimetric Weighing (Analyte + IS) Integration NMR Signal Integration (Area ∝ Nuclei Count) Gravimetry->Integration Dissolve in D2O MolarRatio Calculate Molar Ratio (Analyte Area / IS Area) Integration->MolarRatio Satellites 1J_CH Satellite Integration (13C-coupled vs 12C-uncoupled) Integration->Satellites H-2 Proton Analysis MassFraction Absolute Mass Fraction (Chemical Purity %) MolarRatio->MassFraction Apply MW & Mass Data IsotopicPurity Isotopic Enrichment % (Atom % 13C) Satellites->IsotopicPurity

Logical framework of qNMR for simultaneous chemical and isotopic purity determination.

Experimental Data Interpretation

When analyzing D-altrose-2-¹³C, the data output provides two distinct validation metrics: Chemical Purity and Isotopic Enrichment. Below is a representative data set demonstrating the superiority of the qNMR approach over HPLC relative area percent.

Table 2: Representative Validation Data for D-Altrose-2-¹³C

Analytical MetricqNMR ResultHPLC-ELSD ResultDiscrepancy Causality
Chemical Purity (Mass %) 98.4% ± 0.2%99.8% (Area %)ELSD overestimates purity by missing non-volatile, non-scattering impurities (e.g., inorganic salts or water)[2].
Isotopic Enrichment (¹³C) 99.1% Atom %N/AHPLC cannot differentiate ¹²C and ¹³C isotopologues.
Anomeric Ratio (α:β) 40:60 (Pyranose)1 broad peakHPLC often fails to resolve mutarotational tautomers.

Isotopic Enrichment Calculation: qNMR elegantly solves the isotopic purity question. In the ¹H NMR spectrum, the proton attached to the ¹³C-labeled C-2 position exhibits a large scalar coupling (¹J_CH ≈ 145 Hz), splitting the signal into distinct satellites. The unlabelled ¹²C fraction remains as a central peak.

Isotopic Enrichment=Area of Satellites+Area of Central SingletArea of Satellites​×100

This internal ratioing completely eliminates the need for external mass spectrometry, proving qNMR to be the most comprehensive, self-contained analytical technique for isotope-labeled carbohydrates.

Conclusion

For the validation of stable isotope-labeled rare sugars like D-altrose-2-¹³C, relying solely on chromatographic techniques introduces significant blind spots regarding absolute mass fraction and isotopic enrichment. qNMR establishes a self-validating, mathematically rigorous framework that directly links signal response to fundamental nuclear properties. By adhering to strict gravimetric and relaxation protocols, scientists can achieve unparalleled accuracy and trustworthiness in their analytical workflows.

References

  • QNMR for Reference Material Preparation. Encyclopedia.pub.[Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PMC (PubMed Central).[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy World.[Link]

Sources

Comparative

Mechanistic Probing with Rare Sugars: A Comparative Guide to the Kinetic Isotope Effects of D-Altrose-2-¹³C vs. Unlabeled D-Altrose

As drug development increasingly relies on rare sugars for novel glycosylation strategies and metabolic targeting, understanding the fundamental reactivity of these carbohydrates is paramount. D-altrose, an aldohexose an...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on rare sugars for novel glycosylation strategies and metabolic targeting, understanding the fundamental reactivity of these carbohydrates is paramount. D-altrose, an aldohexose and the C-3 epimer of D-mannose, undergoes complex isomerization and epimerization pathways. To elucidate these mechanisms, researchers deploy heavy-atom Kinetic Isotope Effects (KIEs).

This guide provides an in-depth technical comparison between using unlabeled D-altrose and D-altrose-2-¹³C for kinetic profiling. By analyzing the ¹³C KIE at the C-2 position, scientists can pinpoint rate-determining steps (RDS), distinguish between concerted and stepwise mechanisms, and map transition-state geometries with high precision.

The Causality of ¹³C Kinetic Isotope Effects at C-2

The fundamental principle behind the ¹³C KIE lies in the Zero-Point Vibrational Energy (ZPVE). The heavier ¹³C atom lowers the ZPVE of the C-2 bond compared to the lighter ¹²C atom. If the C-2 atom undergoes a bonding change during the rate-determining step of a reaction—such as an sp3 to sp2 rehybridization during enediolate formation—the activation energy required for the ¹³C-labeled molecule is slightly higher. This results in a "normal" kinetic isotope effect ( k12C​/k13C​>1 ), typically ranging from 1.01 to 1.05 for carbon[1].

When studying base-catalyzed isomerization (e.g., the Lobry de Bruyn-van Ekenstein transformation) or enzymatic epimerization of D-altrose, the abstraction of the C-2 proton is critical. Using commercially available 2[2] allows researchers to directly isolate the kinetics of this specific cleavage event, bypassing the combinatorial noise inherent in unlabeled substrates[3].

Comparative Performance Matrix

To objectively evaluate the utility of isotopic labeling, the following table contrasts the performance of D-altrose-2-¹³C against its unlabeled counterpart across key experimental parameters.

ParameterUnlabeled D-AltroseD-Altrose-2-¹³CMechanistic Impact
Isotopic Abundance ~1.1% (Natural ¹³C distribution)>99% at C-2 positionEnables direct, high-signal tracking of the C-2 atom without statistical deconvolution.
KIE Measurement Method Natural Abundance NMR (Singleton Method)Competitive Isotopic EnrichmentLabeled substrates allow for highly accurate competitive kinetic assays with lower error margins.
NMR Sensitivity Low; requires massive scan accumulationHigh; rapid acquisition for C-2Drastically reduces instrument time; allows for operando or in situ kinetic monitoring.
Metabolic Flux Tracing High uncertainty (±30% flux error)Low uncertainty (<10% flux error)Single-atom labeling reduces ¹³C-¹³C spin-spin coupling noise in mass spectrometry (LC-MS).
Transition State Probing IndirectDirect (C-2 rehybridization)Pinpoints whether C-2 enediolate formation or C-1 protonation is the rate-limiting step.

Mechanistic Visualizations

The structural transformation of D-altrose into its ketose (D-psicose) or epimer (D-allose) hinges on the C-2 position. The diagram below illustrates the pathway where the ¹³C KIE is most pronounced.

Pathway A D-Altrose (C2-¹²C or C2-¹³C) B Enediolate Intermediate (sp³ → sp² Rehybridization) A->B Base/Enzyme (Rate-Limiting) C D-Psicose (Ketose) B->C Protonation (C1) D D-Allose (C2 Epimer) B->D Protonation (C2)

Fig 1: Base-catalyzed isomerization pathway of D-altrose highlighting the C-2 intermediate.

Self-Validating Experimental Protocol: Determining ¹³C KIE

To extract trustworthy KIE data, the experimental design must be a self-validating system. The following protocol outlines a competitive kinetic assay using a mixture of unlabeled and D-altrose-2-¹³C.

Step 1: Preparation of the Isotopic Matrix
  • Action: Prepare an exact 1:1 molar ratio mixture of unlabeled D-altrose and D-altrose-2-¹³C in a buffered aqueous solution (e.g., D₂O for NMR lock).

  • Causality: A 1:1 mixture ensures that both isotopologues experience identical reaction conditions (temperature, catalyst concentration, solvent effects), eliminating intermolecular variables that plague independent kinetic runs.

Step 2: Reaction Initiation & Fractional Quenching
  • Action: Initiate the isomerization using a base catalyst (e.g., Ba(OH)₂). Divide the reaction into multiple aliquots. Quench the aliquots at specific fractional conversions: 0% (baseline), 20%, 50%, and 85%.

  • Causality: The KIE is calculated based on the isotopic enrichment of the unreacted starting material. As the lighter ¹²C-molecule reacts faster, the remaining D-altrose pool becomes progressively enriched in ¹³C. Quenching at high conversion (85%) maximizes this enrichment, reducing the relative error in the final calculation.

Step 3: Quantitative ¹³C NMR Analysis
  • Action: Analyze the quenched samples using ¹³C NMR. Crucial: You must use inverse-gated proton decoupling with a relaxation delay ( d1​ ) of at least 5 times the longest longitudinal relaxation time ( T1​ ) of the C-2 carbon. Alternatively, advanced polarization transfer methods like DEPT-55 can be used for higher sensitivity[1].

  • Causality: Standard proton decoupling induces the Nuclear Overhauser Effect (NOE), which artificially enhances the ¹³C signal intensity based on its proton environment. Inverse-gated decoupling suppresses NOE, ensuring that the integration area of the NMR peak is strictly proportional to the number of ¹³C nuclei, which is mandatory for quantitative isotopic ratio analysis.

Step 4: KIE Calculation
  • Action: Calculate the KIE using the modified Bigeleisen-Mayer equation:

    KIE=ln[(1−F)×(Rt​/R0​)]ln(1−F)​

    (Where F is the fractional conversion, R0​ is the initial isotopic ratio, and Rt​ is the isotopic ratio at time t ).

  • Causality: This equation normalizes the isotopic shift against the overall reaction progress. A calculated value of ~1.03 indicates that C-2 bond cleavage is heavily involved in the transition state, confirming a concerted mechanism or a rate-limiting enediolate formation[4].

Workflow S1 1. Isotopic Mixture (Unlabeled + Labeled) S2 2. Kinetic Reaction (Isomerization/Epimerization) S1->S2 S3 3. Fractional Quenching (Low vs High Conversion) S2->S3 S4 4. Quantitative ¹³C NMR (Inverse-Gated Decoupling) S3->S4 S5 5. KIE Calculation (Bigeleisen-Mayer Eq) S4->S5

Fig 2: Self-validating workflow for quantitative ¹³C KIE determination.

Conclusion

While unlabeled D-altrose is sufficient for standard synthetic workflows, the deployment of D-altrose-2-¹³C is indispensable for rigorous mechanistic interrogation. By leveraging the subtle differences in zero-point vibrational energies, researchers can confidently map transition states, optimize catalytic conditions, and reduce metabolic flux uncertainties in advanced drug development pipelines.

References

  • ACS Catalysis. "Toward Understanding Base-Catalyzed Isomerization of Saccharides." American Chemical Society. Available at:[Link]

  • Journal of the American Chemical Society. "Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer." American Chemical Society. Available at:[Link]

  • Journal of the American Chemical Society. "Dissecting the Essential Role of Anomeric β-Triflates in Glycosylation Reactions." American Chemical Society. Available at:[Link]

Sources

Validation

Mechanistic Causality: Why Cross-Validation is Non-Negotiable

As a Senior Application Scientist specializing in mass spectrometry and metabolic flux analysis, I have designed this comprehensive guide to address one of the most complex challenges in carbohydrate analytics: the accur...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in mass spectrometry and metabolic flux analysis, I have designed this comprehensive guide to address one of the most complex challenges in carbohydrate analytics: the accurate quantification and isotopic tracing of rare sugars.

D-altrose is an aldohexose and a C-3 epimer of D-mannose. When utilizing its stable isotope-labeled analog, D-altrose-2-13C , for metabolic tracing or structural elucidation, researchers face a dual challenge: resolving the rare sugar from highly abundant biological epimers (e.g., glucose, galactose) and accurately quantifying the mass isotopomer distribution (MID) without analytical artifacts.

Relying on a single analytical platform often leads to blind spots. Gas Chromatography-Mass Spectrometry (GC-MS) provides unparalleled isomer resolution and positional isotope information through hard fragmentation, but requires extensive derivatization[1]. Liquid Chromatography-Mass Spectrometry (LC-MS), specifically utilizing Hydrophilic Interaction Liquid Chromatography (HILIC), allows for the analysis of intact, underivatized sugars, preserving the native isotopic envelope[2].

This guide provides a rigorous, objective comparison and a self-validating cross-validation workflow for D-altrose-2-13C using both GC-MS and LC-MS platforms.

To understand why a dual-platform approach is required, we must examine the physical chemistry of D-altrose and the distinct mechanisms of each mass spectrometry technique.

The GC-MS Pathway: Volatilization and Isomeric Resolution

Carbohydrates are highly polar and non-volatile, making them invisible to GC-MS in their native state. To analyze D-altrose-2-13C, we must replace the active hydrogen atoms on its hydroxyl groups with non-polar moieties.

  • The Causality of MOX-TMS: If we simply silylate the sugar, the reducing end of D-altrose will mutarotate in solution, yielding multiple anomeric peaks ( α -pyranose, β -pyranose, furanose forms), which dilutes the signal and complicates MID calculations. By first reacting the sample with methoxyamine (MOX), we lock the reducing sugar into an open-chain oxime. Subsequent silylation with BSTFA or MSTFA yields a highly volatile trimethylsilyl (TMS) derivative[3]. This reduces the chromatogram to one or two dominant peaks (E/Z oxime isomers), drastically improving the signal-to-noise ratio and allowing baseline separation from glucose and galactose[4].

The LC-MS Pathway: Intact Preservation via HILIC

While GC-MS provides excellent resolution, derivatization can introduce kinetic isotope effects or incomplete reaction artifacts that skew the 13C enrichment calculations.

  • The Causality of HILIC: Reversed-phase LC cannot retain highly polar sugars. HILIC, using a stationary phase such as an ethylene bridged hybrid (BEH) amide column, retains sugars through a complex mechanism of hydrogen bonding, dipole-dipole interactions, and partitioning into a water-enriched layer on the stationary phase[5]. Because HILIC-ESI-MS analyzes the intact molecule (typically as an [M−H]− or [M+Cl]− adduct), it provides an absolute confirmation of the total 13C enrichment without the confounding variables of derivatization[6].

G Sample D-Altrose-2-13C Biological Extract Split Orthogonal Aliquoting Sample->Split GC_Prep MOX-TMS Derivatization (Locks ring, volatilizes) Split->GC_Prep Volatile Pathway LC_Prep Solvent Exchange (High Acetonitrile for HILIC) Split->LC_Prep Intact Pathway GC_MS GC-EI-MS (Positional Isotope Fragments) GC_Prep->GC_MS LC_MS HILIC-ESI-MS (Intact Molecular Mass) LC_Prep->LC_MS CrossVal Cross-Validation (MID Alignment & Flux Calculation) GC_MS->CrossVal Fragment MID LC_MS->CrossVal Intact MID

Caption: Orthogonal workflow for D-altrose-2-13C analysis using parallel GC-MS and LC-MS pathways.

Objective Performance Comparison

When selecting the primary platform for a specific experimental question, researchers must weigh the trade-offs between structural granularity and isotopic fidelity. Table 1 summarizes the objective performance metrics of both platforms for D-altrose analysis.

Table 1: GC-MS vs. LC-MS Performance Comparison for D-Altrose

ParameterGC-EI-MS (MOX-TMS Derivative)HILIC-ESI-MS (Underivatized)
Primary Advantage Unmatched isomer resolution; positional 13C info.No derivatization artifacts; intact mass analysis.
Sample Preparation Laborious (90+ mins); moisture-sensitive[1].Rapid (dilution/filtration); high throughput[5].
Epimer Resolution Excellent (baseline separation from glucose/allose).Moderate (requires optimized gradient to separate epimers)[5].
Ionization Method Electron Ionization (EI, 70 eV) - Hard fragmentation.Electrospray Ionization (ESI) - Soft ionization.
Data Output Fragment Mass Isotopomer Distribution (MID).Intact molecular adduct MID (e.g., [M−H]− ).
Typical LOD 10–50 fmol on-column.100–500 fmol on-column (matrix dependent)[2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The inclusion of a structurally similar, non-endogenous internal standard (e.g., Ribitol or U-13C-Galactose) is mandatory to control for derivatization efficiency and matrix suppression.

Protocol A: GC-MS MOX-TMS Derivatization and Analysis

Experience Note: The presence of trace water will hydrolyze the TMS reagents, leading to incomplete derivatization and artifactual peaks. Ensure all extracts are completely dried under a gentle stream of ultra-high purity nitrogen prior to derivatization.

  • Extraction & Drying: Aliquot 50 µL of the biological extract (containing D-altrose-2-13C and internal standard) into a glass autosampler vial. Evaporate to complete dryness under N2​ at 40°C.

  • Methoximation (MOX): Add 20 µL of methoxyamine hydrochloride in anhydrous pyridine (20 mg/mL). Cap tightly, vortex for 30 seconds, and incubate at 37°C for 90 minutes. Causality: This step opens the pyranose ring and forms an oxime, preventing anomeric splitting[1].

  • Silylation (TMS): Add 80 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing 1% Trimethylchlorosilane (TMCS). Incubate at 37°C for 30 minutes.

  • GC-MS Parameters:

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Injection: 1 µL, Split ratio 1:10, Inlet temp 250°C.

    • Oven Program: 80°C (hold 2 min), ramp 5°C/min to 300°C (hold 5 min).

    • MS Mode: EI mode (70 eV), Scan range m/z 50–600.

Protocol B: HILIC-LC-MS Intact Analysis

Experience Note: HILIC chromatography is highly sensitive to the injection solvent. Injecting a sample with high aqueous content will cause peak broadening and poor retention. The sample must match the starting mobile phase conditions (typically >75% Acetonitrile).

  • Sample Preparation: Aliquot 20 µL of the biological extract. Add 80 µL of LC-MS grade Acetonitrile to achieve an 80% ACN final concentration. Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • LC Parameters:

    • Column: Waters XBridge BEH Amide (2.1 × 100 mm, 1.7 µm)[7].

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 with Ammonium Hydroxide). Causality: High pH ensures the silanols on the column are deprotonated, improving peak shape for carbohydrates[5].

    • Mobile Phase B: 10 mM Ammonium Acetate in 90% Acetonitrile.

    • Gradient: Start at 90% B, ramp to 50% B over 15 minutes.

  • MS Parameters:

    • Ionization: ESI Negative mode.

    • Detection: Selected Ion Monitoring (SIM) or Full Scan. Target [M−H]− for hexoses (m/z 179 for unlabeled, m/z 180 for D-altrose-2-13C).

G Altrose Underivatized D-Altrose (Multiple Anomers) MOX Methoximation (MeOx) Locks Ring Open Altrose->MOX Prevents anomeric splitting TMS Silylation (MSTFA) Volatilizes Hydroxyls MOX->TMS Enhances thermal stability GC_Peak Dominant E/Z Oxime Peaks (High-resolution GC-MS) TMS->GC_Peak Yields distinct m/z fragments

Caption: Mechanistic causality of MOX-TMS derivatization to resolve anomeric interference in GC-MS.

Cross-Validation: Aligning the Data

The true power of this methodology lies in cross-validating the data sets. D-altrose-2-13C contains a single heavy carbon at the C2 position.

Table 2: Diagnostic Mass Isotopomer Data for D-Altrose-2-13C

PlatformTarget Ion / FragmentUnlabeled m/z (M0)13C-Labeled m/z (M+1)Structural Significance
GC-MS Fragment 1 (C1-C2-C3)319320Confirms label at C2 position.
GC-MS Fragment 2 (C3-C4-C5-C6)205205Remains M0; proves label is not on C3-C6.
LC-MS [M−H]− Intact Adduct179180Confirms total molecular enrichment (M+1).

The Cross-Validation Logic:

  • Calculate Fractional Enrichment (FE): Extract the peak areas for M0 and M+1 from the LC-MS data. Correct for natural isotope abundance. This provides the absolute baseline of how much D-altrose in the system incorporated the 13C label.

  • Verify Positional Fidelity: Analyze the GC-MS fragmentation data. The m/z 319 fragment (which contains carbons 1, 2, and 3 of the sugar backbone) should shift to m/z 320, reflecting the C2 label[8]. Simultaneously, fragments containing only carbons 4, 5, and 6 must remain unshifted.

  • Identify Discrepancies: If LC-MS shows a 40% M+1 enrichment, but GC-MS shows a 60% M+1 enrichment for the C1-C3 fragment, it indicates either an overlapping co-eluting epimer in the GC chromatogram or a derivatization artifact. The LC-MS intact mass acts as the "source of truth" for total enrichment, while the GC-MS acts as the "source of truth" for structural localization[9].

Sources

Comparative

A Comparative Guide to Evaluating Metabolic Flux Model Accuracy with D-Altrose-2-13C

This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the use of the rare sugar isotope, D-altrose-2-13C, for the rigorous evaluation of metabolic flux mo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the use of the rare sugar isotope, D-altrose-2-13C, for the rigorous evaluation of metabolic flux models. We will delve into the theoretical underpinnings, experimental design, and computational analysis required to leverage this novel tracer for enhancing the accuracy of metabolic flux analysis.

Introduction to ¹³C-Metabolic Flux Analysis (¹³C-MFA)

Metabolic Flux Analysis (MFA) is a cornerstone technique for the quantitative study of cellular metabolism.[1] It provides a detailed snapshot of the rates (fluxes) of metabolic reactions within a cell, offering invaluable insights for metabolic engineering, drug development, and a deeper understanding of disease states.[2] By introducing a substrate labeled with a stable isotope, most commonly ¹³C, we can trace the path of carbon atoms through the intricate network of metabolic pathways. The distribution of these isotopes in downstream metabolites, known as mass isotopomer distributions (MIDs), is measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3] This experimental data, in conjunction with a stoichiometric model of cellular metabolism, allows for the precise calculation of metabolic fluxes.[4]

The accuracy of these calculated fluxes is highly dependent on the completeness and correctness of the underlying metabolic model. Discrepancies between experimentally measured MIDs and model-predicted MIDs can reveal inaccuracies or missing reactions in the model. Therefore, the use of novel isotopic tracers that probe different parts of the metabolic network can be a powerful strategy for model validation and refinement.

The Promise of a Rare Sugar Tracer: D-Altrose-2-¹³C

While commonly available labeled substrates like glucose and glutamine provide excellent resolution for central carbon metabolism, they may not be sufficient to resolve all fluxes with high precision, especially in complex metabolic networks or in cells with atypical metabolic phenotypes.[5][6] The use of rare sugars, such as D-altrose, offers a unique opportunity to introduce carbon into the metabolic network through a less conventional route, thereby providing new constraints for flux estimation and a more stringent test of model accuracy.

D-altrose, a C3 epimer of D-allose, is not a common cellular fuel source.[7] Its metabolism is not as well-characterized as that of glucose, and this is precisely where its value as a tool for model evaluation lies. By tracing the metabolic fate of D-altrose-2-¹³C, we can challenge the assumptions of existing metabolic models and identify potential unannotated enzymatic activities or pathways.

A Plausible Metabolic Route for D-Altrose

Given the limited direct research on D-altrose metabolism in common model organisms, we propose a hypothetical pathway based on the known metabolism of other hexoses and rare sugars.[8][9][10] This proposed pathway serves as a framework for designing and interpreting tracer experiments with D-altrose-2-¹³C.

The key steps are envisioned as follows:

  • Cellular Uptake: D-altrose may enter the cell via passive diffusion or through promiscuous activity of glucose transporters, although likely at a lower rate than glucose.

  • Phosphorylation: Once inside the cell, D-altrose is likely phosphorylated at the C6 position by hexokinase to form D-altrose-6-phosphate.[11][12] This step traps the sugar inside the cell.

  • Isomerization: D-altrose-6-phosphate could then be isomerized to a more common glycolytic intermediate. Based on the action of glucose-6-phosphate isomerase on its substrates, a plausible isomerization would be to fructose-6-phosphate.[6][13]

  • Entry into Glycolysis: Fructose-6-phosphate is a central metabolite in glycolysis and the pentose phosphate pathway, and from this point, the ¹³C label from D-altrose-2-¹³C would be distributed throughout central carbon metabolism.

D-Altrose Metabolic Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular D-Altrose-2-13C_ext D-Altrose-2-13C D-Altrose-2-13C_int D-Altrose-2-13C D-Altrose-2-13C_ext->D-Altrose-2-13C_int Uptake D-Altrose-6-P D-Altrose-6-Phosphate-2-13C D-Altrose-2-13C_int->D-Altrose-6-P Hexokinase (ATP -> ADP) Fructose-6-P Fructose-6-Phosphate-2-13C D-Altrose-6-P->Fructose-6-P Isomerase Glycolysis Glycolysis & PPP Fructose-6-P->Glycolysis

A hypothesized metabolic pathway for D-altrose.

Experimental Workflow for Model Evaluation

The following protocol outlines a comprehensive workflow for utilizing D-altrose-2-¹³C to evaluate the accuracy of metabolic flux models.

Experimental Workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase Cell_Culture 1. Cell Culture (Steady-state growth) Labeling 2. Isotopic Labeling (Switch to D-Altrose-2-13C containing medium) Cell_Culture->Labeling Quenching 3. Rapid Quenching (Arrest metabolism) Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. GC-MS / LC-MS/MS Analysis (Measure Mass Isotopomer Distributions) Extraction->Analysis Data_Processing 6. Data Processing (Correct for natural isotope abundance) Analysis->Data_Processing Model_Evaluation 7. Model Evaluation (Compare experimental vs. predicted MIDs) Data_Processing->Model_Evaluation

Experimental workflow for model evaluation.

Detailed Experimental Protocol:

  • Cell Culture:

    • Select the cell line of interest and a well-defined culture medium.

    • Grow cells to a mid-logarithmic phase to ensure they are in a metabolic steady state.

    • Perform cell counts to normalize metabolite measurements.

  • Isotopic Labeling:

    • Prepare a labeling medium where the primary carbon source (e.g., glucose) is replaced with D-altrose-2-¹³C at a known concentration.

    • Rapidly switch the cells from the standard medium to the labeling medium.

    • Incubate the cells for a predetermined duration. This time should be sufficient to achieve isotopic steady state in the metabolites of interest. A time-course experiment may be necessary to determine the optimal labeling time.

  • Rapid Quenching:

    • To halt all enzymatic activity and preserve the in vivo metabolic state, rapidly quench the cells.

    • A common method is to aspirate the medium and immediately add a cold quenching solution, such as 60% methanol in water at -20°C.

  • Metabolite Extraction:

    • After quenching, extract the intracellular metabolites using a suitable solvent system, for example, a mixture of methanol, chloroform, and water.

    • Separate the polar (containing central carbon metabolites) and non-polar phases by centrifugation.

    • Dry the polar extract under a vacuum or nitrogen stream.

Analytical Methods and Expected Data

The dried metabolite extracts are derivatized, if necessary, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the mass isotopomer distributions (MIDs) of key metabolites.

Table 1: Hypothetical Target Metabolites and Expected Mass Isotopomers from D-Altrose-2-¹³C

MetaboliteExpected Mass Isotopomers (M+n)Pathway
Fructose-6-PhosphateM+1Glycolysis
Glucose-6-PhosphateM+1Glycolysis/Gluconeogenesis
3-PhosphoglycerateM+1Glycolysis
PyruvateM+1Glycolysis
LactateM+1Fermentation
CitrateM+1TCA Cycle
α-KetoglutarateM+1TCA Cycle
MalateM+1TCA Cycle
Ribose-5-PhosphateM+1Pentose Phosphate Pathway

Note: The expected M+1 enrichment assumes the direct conversion of D-altrose-2-¹³C to fructose-6-phosphate-2-¹³C. The actual observed MIDs will be a mixture of different isotopomers depending on the relative activities of different pathways.

A Framework for Evaluating Metabolic Flux Model Accuracy

The experimentally determined MIDs serve as the ground truth for evaluating the accuracy of different metabolic flux models.

Model_Evaluation_Workflow cluster_input Inputs cluster_process Evaluation Process cluster_output Output Experimental_MIDs Experimental MIDs (from D-Altrose-2-13C) Comparison_A Statistical Comparison (Goodness-of-Fit Test) Experimental_MIDs->Comparison_A Comparison_B Statistical Comparison (Goodness-of-Fit Test) Experimental_MIDs->Comparison_B Model_A Metabolic Model A Flux_Estimation_A Flux Estimation (Model A) Model_A->Flux_Estimation_A Model_B Metabolic Model B Flux_Estimation_B Flux Estimation (Model B) Model_B->Flux_Estimation_B Simulated_MIDs_A Simulated MIDs (Model A) Flux_Estimation_A->Simulated_MIDs_A Simulated_MIDs_B Simulated MIDs (Model B) Flux_Estimation_B->Simulated_MIDs_B Simulated_MIDs_A->Comparison_A Simulated_MIDs_B->Comparison_B Model_Selection Model Selection (Identify the most accurate model) Comparison_A->Model_Selection Comparison_B->Model_Selection

Workflow for evaluating metabolic flux model accuracy.

The evaluation process involves the following steps:

  • Data Correction: The raw mass spectrometry data must be corrected for the natural abundance of stable isotopes.[14]

  • Flux Estimation: For each metabolic model being evaluated, a computational flux estimation is performed. This involves using an optimization algorithm to find the set of fluxes that minimizes the difference between the experimentally measured MIDs and the MIDs simulated by the model.

  • Goodness-of-Fit Analysis: The quality of the fit between the experimental and simulated MIDs is assessed using a statistical test, most commonly the chi-square (χ²) test.[15][16] A statistically acceptable fit is achieved when the sum of squared residuals (SSR) between the measured and simulated data falls within a 95% confidence interval of the χ² distribution.[15] A model that fails this test is considered to be inconsistent with the experimental data and should be revised.

  • Model Comparison: When comparing multiple models that all provide a statistically acceptable fit, the model with the lowest SSR for a given number of free flux parameters is generally considered to be the most accurate representation of the cellular metabolism under the experimental conditions.

Comparative Guide to Metabolic Flux Analysis Software

Several software packages are available for performing the computational steps of ¹³C-MFA. The choice of software will depend on the complexity of the metabolic model, the type of experimental data, and the user's programming expertise.

Table 2: Comparison of Common ¹³C-MFA Software Packages

SoftwarePlatformKey FeaturesSuitability for Novel Tracers
INCA MATLABUser-friendly graphical interface, supports both steady-state and isotopically non-stationary MFA, comprehensive statistical analysis.High - Flexible model definition allows for the inclusion of new reactions and tracers.
13CFLUX2 C++/Python/JavaHigh-performance for large-scale models, supports parallel computing, uses a standardized data format (FluxML).High - Designed for complex models and can readily accommodate novel tracer data.
OpenFLUX2 MATLABOpen-source, user-friendly for model creation from spreadsheets, well-suited for parallel labeling experiments.Moderate to High - Customization may be required for non-standard atom transitions.
Metran MATLABA foundational tool in the field, often used for benchmarking new software.Moderate - May require more manual setup for novel tracer experiments compared to newer software.

Synthesis of D-Altrose-2-¹³C

The availability of D-altrose-2-¹³C is a prerequisite for these studies. While not commercially available off-the-shelf, a plausible chemo-enzymatic synthesis route can be envisioned based on established methods for other labeled sugars. One could start with a commercially available ¹³C-labeled glucose precursor, such as D-glucose-2-¹³C, and employ a series of enzymatic or chemical steps to achieve the desired stereochemistry at the C3 position to yield D-altrose-2-¹³C.

Conclusion

The use of novel isotopic tracers is a powerful strategy for probing the intricacies of cellular metabolism and for rigorously validating and refining metabolic flux models. D-altrose-2-¹³C, as a rare sugar tracer, offers a unique opportunity to introduce carbon into the metabolic network through a non-canonical route, thereby providing new constraints for flux estimation and a more stringent test of model accuracy. While the metabolism of D-altrose is not yet fully elucidated, the hypothetical pathway and experimental framework presented in this guide provide a solid foundation for researchers to begin exploring the potential of this and other novel tracers to advance the field of metabolic flux analysis. By challenging our existing models with new experimental data, we can move towards a more complete and accurate understanding of the metabolic landscape of the cell.

References

  • Kaste, J. A. M., & Shachar-Hill, Y. (2023). Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis. bioRxiv. [Link]

  • Fukumoto, S., et al. (2013). Phosphorylation by hexokinase of D-allose to A6P is essential for D-allose-induced growth inhibition and up-regulation of Arabidopsis ABI5 gene. Plant Science, 212, 59-64. [Link]

  • Free Biology School. (2014, August 31). Other Sugars in Glycolysis [Video]. YouTube. [Link]

  • Kaste, J. A. M., & Shachar-Hill, Y. (2022). Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis. arXiv. [Link]

  • Biology LibreTexts. (2024, November 23). 5.2C: Connecting Other Sugars to Glucose Metabolism. [Link]

  • TeachMePhysiology. (2024, April 8). Glycolysis. [Link]

  • Park, C. S., et al. (2007). Schematic representation of isomerization reactions catalyzed by galactose 6-phosphate isomerase. The formed sugars containing the same configuration except the C2 position were boxed. ResearchGate. [Link]

  • Kaste, J. A. M., & Shachar-Hill, Y. (2023). Model validation and selection in metabolic flux analysis and flux balance analysis. ResearchGate. [Link]

  • Nåbo, A., et al. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLOS Computational Biology, 18(4), e1009999. [Link]

  • Nåbo, A., et al. (2022). The basic steps in ¹³C MFA and the model selection problem. ResearchGate. [Link]

  • Nåbo, A., et al. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PMC. [Link]

  • CD Biosynsis. (2024, February 19). Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications. [Link]

  • Crown, S. B., et al. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 14(2), 169-179. [Link]

  • van der Wulp, A. M., et al. (2023). Rare Sugar Metabolism and Impact on Insulin Sensitivity along the Gut–Liver–Muscle Axis In Vitro. Nutrients, 15(6), 1489. [Link]

  • Read, J. A., et al. (2004). The crystal structure of glucose-6-phosphate isomerase from Leishmania mexicana reveals novel active site features. Journal of molecular biology, 340(4), 877-887. [Link]

  • Fan, J., et al. (2019). Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. Industrial & Engineering Chemistry Research, 58(46), 21246-21257. [Link]

  • Pearson+. (n.d.). D-Altrose is an aldohexose. Ruff degradation of D-altrose gives t... | Study Prep. [Link]

  • Khan Academy. (n.d.). Glycolysis. In Cellular respiration. [Link]

  • Crown, S. B., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 11(4-5), 293-302. [Link]

  • Malaisse, W. J., et al. (2001). D-mannoheptulose phosphorylation by hexokinase isoenzymes. Biochemical pharmacology, 61(8), 987-993. [Link]

  • Park, C. S., et al. (2011). Microbial metabolism and biotechnological production of D-allose. Applied microbiology and biotechnology, 91(2), 453-461. [Link]

  • Maeng, H. J., et al. (2019). Metabolic Stability of D-Allulose in Biorelevant Media and Hepatocytes: Comparison with Fructose and Erythritol. Molecules, 24(19), 3563. [Link]

  • Wikipedia. (n.d.). Glucose-6-phosphate isomerase. [Link]

  • Wikipedia. (n.d.). Hexokinase. [Link]

  • Teplyakov, A., et al. (1999). The mechanism of sugar phosphate isomerization by glucosamine 6-phosphate synthase. Journal of molecular biology, 294(5), 1307-1317. [Link]

  • Whalen, E. D., et al. (2022). Tracing Carbon Metabolism with Stable Isotope Metabolomics Reveals the Legacy of Diverse Carbon Sources in Soil. mSystems, 7(6), e00787-22. [Link]

  • M-CSA. (n.d.). hexokinase (type I). [Link]

  • Maeng, H. J., et al. (2019). Metabolic Stability of D-Allulose in Biorelevant Media and Hepatocytes: Comparison with Fructose and Erythritol. ResearchGate. [Link]

  • Parthasarathy, L. K., et al. (1998). Figure 3. Isomerization of D-glucose 6-phosphate to D-myo-inositol... ResearchGate. [Link]

  • Janzer, A., et al. (2025, February 8). Hexokinase detachment from mitochondria drives the Warburg effect to support compartmentalized ATP production. bioRxiv. [Link]

  • Leighty, R. W., & Antoniewicz, M. R. (2021). Robustifying Experimental Tracer Design for 13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology, 9, 686737. [Link]

  • van der Heijden, R., et al. (2016). 13C-Isotope-Labeling Experiments to Study Metabolism in Catharanthus roseus. Methods in molecular biology, 1405, 171-185. [Link]

  • Li, Y., et al. (2025). De Novo Biosynthesis of d-Allitol from Sucrose via Engineered Modular Metabolic Pathways. Journal of Agricultural and Food Chemistry. [Link]

  • Overkamp, K. M., et al. (2000). Hypothetical pathway (solid lines) for glucose dissimilation by triose... ResearchGate. [Link]

  • Stephens, C., et al. (2007). Genetic Analysis of a Novel Pathway for d-Xylose Metabolism in Caulobacter crescentus. Journal of bacteriology, 189(5), 2181-2185. [Link]

  • Lee, W. N., et al. (1991). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. The American journal of physiology, 261(3 Pt 1), E427-E433. [Link]

  • Maeng, H. J., et al. (2019). Metabolic Stability of D-Allulose in Biorelevant Media and Hepatocytes: Comparison with Fructose and Erythritol. Molecules, 24(19), 3563. [Link]

  • Li, M., et al. (2021). 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv. [Link]

  • Sui, L., et al. (2011). Systemically Administered D-allose Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation. Anticancer research, 31(5), 1607-1615. [Link]

  • Previs, S. F., et al. (1995). Measuring gluconeogenesis with [2-13C]glycerol and mass isotopomer distribution analysis of glucose. The American journal of physiology, 269(3 Pt 1), E516-E523. [Link]

  • Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism, 276(6), E1146-E1170. [Link]

  • Valkenborg, D., et al. (2025). The isotope distribution: A rose with thorns. Mass Spectrometry Reviews. [Link]

  • Cai, L., et al. (2021). Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples. Cell reports methods, 1(8), 100129. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling D-Altrose-2-13C

As a Senior Application Scientist, I frequently observe a critical misunderstanding in laboratories handling stable isotope-labeled carbohydrates: researchers assume that because a compound is toxicologically benign, sta...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe a critical misunderstanding in laboratories handling stable isotope-labeled carbohydrates: researchers assume that because a compound is toxicologically benign, standard benchtop handling is sufficient.

While D-Altrose is an aldohexose sugar and is not classified as a hazardous substance under OSHA standards[1], D-Altrose-2-13C is a high-value, highly enriched stable isotope used as a tracer for metabolic flux analysis (MFA) and structural NMR studies[2]. Because it is a stable isotope (13C), it emits no radiation and poses no radiological health hazard[3]. Therefore, the primary function of Personal Protective Equipment (PPE) in this context is inverted: you are not protecting yourself from the chemical; you are protecting the isotopic integrity of the chemical from yourself.

Human breath, saliva, and skin sebum are rich in natural abundance carbon (98.9% 12C). A single exhalation or bare-handed touch can introduce 12C contaminants that dilute the >99% 13C enrichment pool, fundamentally skewing downstream mass spectrometry or NMR data[4].

The following guide provides the self-validating protocols, quantitative specifications, and logistical frameworks required to handle D-Altrose-2-13C with absolute scientific integrity.

Hazard Assessment & Quantitative Specifications

To establish a baseline for safe and effective handling, all quantitative physicochemical data and PPE performance requirements have been summarized below.

Table 1: Physicochemical & Logistical Data for D-Altrose-2-13C
ParameterSpecificationScientific Rationale
Molecular Weight ~181.16 g/mol Reflects a +1 Da shift from unlabeled D-Altrose (180.16 g/mol ) due to the 13C substitution at the C2 position[2].
Isotopic Enrichment ≥99 atom % 13CRequired to ensure a high signal-to-noise ratio and precise isotopomer distribution tracking in GC-MS/LC-MS[4].
Storage Temperature Ambient (Room Temp)The solid is stable under normal conditions; storing at room temperature prevents condensation upon opening.
Flash Point Not ApplicableNon-combustible solid under standard laboratory conditions.
Table 2: PPE Performance & Validation Metrics
PPE CategorySpecificationPrimary FunctionCausality / Validation
Hand Protection Nitrile, ≥0.11 mm thicknessBarrier against skin contactPrevents the transfer of squalene, sebum, and RNases/DNases (natural 12C sources) to the isotope powder.
Respiratory N95 or P95 Particulate FilterAerosol & exhalation mitigationPrevents operator inhalation of fine powder; critically blocks exhaled respiratory droplets containing 12C from contaminating the sample.
Eye Protection ANSI Z87.1 Safety GlassesSplash/dust protectionProtects ocular mucosa from mechanical irritation caused by crystalline powder[1].

Operational Workflow & Logical Relationships

The workflow for handling D-Altrose-2-13C requires a seamless integration of contamination control and precise metabolic tracing techniques. The diagram below illustrates the logical relationship between PPE deployment, workspace preparation, and the experimental pipeline.

G cluster_PPE PPE & Contamination Control cluster_Workflow Experimental Workflow N95 N95 Respirator (Blocks 12C Exhalation) Weigh Gravimetric Transfer (Anti-Static Tools) N95->Weigh Gloves Nitrile Gloves (Prevents Sebum Transfer) Gloves->Weigh Prep Acid-Wash Surfaces (Removes Trace Carbon) Prep->Weigh Media Media Formulation (Dialyzed FBS) Weigh->Media Quench Metabolic Quenching (Liquid Nitrogen) Media->Quench QC Quality Control (Blank LC-MS Run) Media->QC

Caption: Logical relationship between PPE deployment, contamination control, and experimental workflow.

Self-Validating Protocol: Reconstitution & Cell Labeling

To ensure absolute data integrity during metabolic flux analysis, follow this step-by-step methodology for handling and utilizing D-Altrose-2-13C. This protocol is designed as a self-validating system, meaning built-in quality control steps will alert you to contamination before you waste valuable biological samples.

Step 1: Environmental Decontamination

  • Action: Wipe down the analytical balance and laminar flow hood with a 0.1 M HCl solution, followed by LC-MS grade 70% ethanol.

  • Causality: Dilute acid removes inorganic carbonates and trace radioisotopes (e.g., 14C) left by previous users. Cross-contamination between 13C and 14C can severely disrupt natural abundance baselines and ruin mass spectrometry data[3].

Step 2: Gravimetric Transfer

  • Action: Don fresh nitrile gloves, an N95 respirator, and safety glasses. Use an anti-static gun on the weighing spatula and the D-Altrose-2-13C glass vial before opening.

  • Causality: Static electricity can cause the fine, high-value powder to aerosolize or cling to the spatula, leading to inaccurate mass transfer and potential inhalation exposure[1]. The N95 mask prevents your exhaled breath from introducing moisture and 12C into the vial.

Step 3: Media Formulation & Quality Control

  • Action: Dissolve the weighed D-Altrose-2-13C in a glucose/hexose-free basal medium supplemented with dialyzed Fetal Bovine Serum (dFBS).

  • Causality: Standard FBS contains natural abundance glucose and other hexoses that will compete with your 13C-tracer, diluting the isotopic enrichment pool and confounding flux calculations[5].

  • Self-Validation Step: Before adding the media to your cell cultures, run a blank injection of the formulated media through your LC-MS. The absence of anomalous unlabeled carbon peaks validates the sterility and isotopic purity of your workspace.

Step 4: Metabolic Quenching and Extraction

  • Action: After the designated cell culture incubation period, rapidly wash the cells with pre-warmed PBS, then immediately quench metabolism using dry ice or liquid nitrogen. Extract the metabolites with a cold solvent[5].

  • Causality: Cellular metabolism operates on a timescale of seconds. Instantaneous thermal quenching prevents the enzymatic scrambling of the 13C label, ensuring the extracted isotopomer distribution accurately reflects the in vivo state for GC-MS or LC-MS analysis[6].

Spill Management & Isotope Disposal Plan

While D-Altrose is non-toxic, improper disposal can lead to lab-wide isotopic background contamination.

  • Spill Response: If the powder is spilled, do not use compressed air or dry sweeping, as this will aerosolize the isotope and contaminate the laboratory environment[1]. Put on an N95 mask and use a damp, lint-free cloth to collect the powder. Wash the affected area with dilute acid[3].

  • Disposal Plan: D-Altrose-2-13C is a non-radioactive stable isotope and does not require lead-lined pigs or radiological waste protocols[3][7]. However, it must not be disposed of in general biological or chemical waste. It must be segregated into dedicated "Stable Isotope Waste" containers to prevent the 13C label from contaminating natural abundance experiments taking place in the same facility[3].

References

  • Fisher Scientific. "SAFETY DATA SHEET: D(+)-Altrose." Fisher Scientific.
  • Sigma-Aldrich. "D-Altrose = 97.0 HPLC 1990-29-0." Sigma-Aldrich.
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